molecular formula C10H8FNO2 B183200 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 167631-50-7

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B183200
CAS No.: 167631-50-7
M. Wt: 193.17 g/mol
InChI Key: ZOPXUHDPGGHISS-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS 167631-50-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This indole derivative serves as a versatile building block for the design and synthesis of novel therapeutic agents, particularly as a core scaffold for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Research demonstrates that the indole-2-carboxylic acid moiety can chelate with two Mg²⁺ ions in the enzyme's active site, forming a critical interaction for inhibitory activity . Beyond antiviral research, this compound is a valuable precursor in projects targeting neglected tropical diseases. It has been explored in the optimization of indole-based series for Chagas disease treatment, although specific analogues were ultimately deprioritized . The structural features of the indole nucleus, especially when halogenated with fluorine, are frequently investigated in SAR studies for developing anticancer and other bioactive compounds . Chemical Specifications: • CAS Number: 167631-50-7 • Molecular Formula: C₁₀H₈FNO₂ • Molecular Weight: 193.17 g/mol • SMILES: O=C(C(N1C)=CC2=C1C=CC(F)=C2)O Handling & Safety: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic human use. Refer to the Safety Data Sheet for proper handling guidelines .

Properties

IUPAC Name

5-fluoro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXUHDPGGHISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349804
Record name 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-50-7
Record name 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
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Record name 5-Fluoro-1-methyl-1h-indole-2-carboxylic acid
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Foundational & Exploratory

physicochemical properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Introduction

This compound (CAS No: 167631-50-7) is a fluorinated derivative of indole-2-carboxylic acid.[1][2] As a member of the indole family, a core structure in many biologically active compounds, it serves as a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for synthesizing novel therapeutic agents. This guide provides a detailed overview of its key physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data

The following table summarizes the known and predicted and its close structural analogs. It is important to distinguish between experimentally determined values and computationally predicted data.

PropertyValueData TypeSource(s)
IUPAC Name This compound-[1]
CAS Registry Number 167631-50-7-[1][2]
Molecular Formula C₁₀H₈FNO₂-[1][2]
Molecular Weight 193.17 g/mol -[1][2]
Physical Appearance White to off-white crystalline powder (Typical for indole acids)Experimental[3]
Melting Point 259 °C (decomposes) (for 5-Fluoro-1H-indole-2-carboxylic acid)Experimental[4]
Boiling Point 422.2 ± 25.0 °C (for 5-Fluoro-1H-indole-2-carboxylic acid)Predicted[4]
Acidity (pKa) 4.27 ± 0.30 (for 5-Fluoro-1H-indole-2-carboxylic acid)Predicted[4]
Lipophilicity (XLogP3) 2.4 (for 5-Fluoro-1H-indole-2-carboxylic acid)Predicted[5]
Water Solubility Insoluble (for 5-Fluoro-1H-indole-2-carboxylic acid)Experimental[4]

Note: Experimental data for the title compound, this compound, is limited in publicly accessible literature. Data for the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid, is provided for reference.

Experimental Protocols

Detailed experimental procedures for characterizing physicochemical properties are crucial for regulatory approval and ensuring reproducibility. Below are standard methodologies applicable to this class of compounds.

Synthesis and Purification

The synthesis of indole-2-carboxylic acids often involves the hydrolysis of the corresponding ester precursor. A general procedure based on the synthesis of the parent compound is as follows:

  • Reaction: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is dissolved in a mixture of methanol and water.

  • Hydrolysis: An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is heated at reflux for 1-2 hours to facilitate saponification of the ester.

  • Workup: After cooling, the reaction mixture is acidified (e.g., with 10% hydrochloric acid) to a pH of 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Purification: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Melting Point Determination

The melting point is a key indicator of purity.

  • Method: The capillary melting point method is standard. A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube.

  • Apparatus: The tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

  • Procedure: The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates and active ingredients.

  • Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a mobile phase.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to a working concentration.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used. The detection wavelength is chosen based on the UV absorbance maximum of the indole ring system.

  • Analysis: The sample is injected, and the retention time and peak area are recorded. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[6]

Potentiometric pKa Determination

The pKa value is critical for understanding a compound's ionization state at different physiological pHs.

  • Principle: This method involves titrating a solution of the acidic compound with a standardized basic solution (e.g., NaOH).

  • Procedure: The compound is dissolved in a co-solvent system (e.g., water/methanol) if its aqueous solubility is low. A calibrated pH electrode monitors the pH of the solution as the titrant is added incrementally.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_char Characterization & Quality Control start Starting Material (Indole Ester Precursor) reaction Saponification (Base Hydrolysis) start->reaction 1. Add Base (NaOH) 2. Heat (Reflux) workup Acidification & Precipitation reaction->workup 1. Cool 2. Add Acid (HCl) purification Filtration & Recrystallization workup->purification Isolate Crude Solid product Purified Product (this compound) purification->product Obtain Pure Crystals hplc HPLC (Purity Assessment) product->hplc Confirm Purity >98% nmr_ms Spectroscopy (¹H NMR, ¹³C NMR, MS) (Structure Verification) product->nmr_ms Confirm Structure mp Melting Point (Identity & Purity) product->mp Confirm Identity

References

Potential Mechanisms of Action for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential mechanisms of action for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid based on publicly available information for structurally related compounds. As of the latest literature review, no specific experimental data on the biological activity or mechanism of action for this compound (CAS: 167631-50-7) has been found. The information presented herein is therefore hypothetical and intended to guide future research.

Introduction

This compound is a fluorinated indole derivative. The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. The N-methylation at the indole nitrogen further differentiates it from its parent compound, 5-fluoroindole-2-carboxylic acid. This whitepaper will explore the plausible biological targets and mechanisms of action for this compound by examining the established activities of its close structural analogs.

Potential Biological Targets and Mechanisms of Action

Based on the activities of related indole-2-carboxylic acid derivatives, three primary potential mechanisms of action are proposed for this compound: NMDA receptor antagonism, HIV-1 integrase inhibition, and inhibition of the IDO1/TDO pathway.

NMDA Receptor Antagonism

The most direct evidence for a potential mechanism comes from the N-unmethylated analog, 5-fluoroindole-2-carboxylic acid, which is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site[1][2]. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory[3]. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders[3].

Mechanism: Glycine acts as a co-agonist at the NMDA receptor, and its binding is essential for the receptor's activation by glutamate. Competitive antagonists at the glycine site, such as indole-2-carboxylic acid derivatives, can prevent channel opening, thus reducing Ca2+ influx and mitigating excitotoxicity[4]. It is plausible that this compound retains this activity. The N-methylation may alter the binding affinity and selectivity for the glycine site.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds (Co-agonist) 5-F-1-Me-Indole-2-COOH 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid (Hypothesized) 5-F-1-Me-Indole-2-COOH->NMDA_Receptor:gly Antagonizes (Competitive) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Neuronal_Effects Downstream Neuronal Effects (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Neuronal_Effects Influx Leads to

Caption: Hypothesized antagonism of the NMDA receptor by this compound.

HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle[4][5][6][]. These inhibitors, known as integrase strand transfer inhibitors (INSTIs), prevent the integration of the viral DNA into the host genome, thereby halting viral replication[6].

Mechanism: The active site of HIV-1 integrase contains two essential magnesium ions (Mg2+). Indole-2-carboxylic acid derivatives can chelate these metal ions, preventing the binding of the viral DNA and inhibiting the strand transfer reaction[4][8]. The indole core and the carboxylic acid moiety are crucial for this chelating activity. It is conceivable that this compound could act as an HIV-1 integrase inhibitor through a similar mechanism.

Signaling Pathway: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site Integrase HIV-1 Integrase Mg²⁺ Mg²⁺ Integration Viral DNA Integration Integrase->Integration Catalyzes No_Integration Integration Blocked Integrase->No_Integration vDNA Viral DNA vDNA->Integrase Binds 5-F-1-Me-Indole-2-COOH 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid (Hypothesized) 5-F-1-Me-Indole-2-COOH->Integrase Chelates Mg²⁺ (Inhibits) IDO1_TDO_Inhibition cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Metabolized by T_Cell T-Cell Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine IDO1_TDO->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes 5-F-1-Me-Indole-2-COOH 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid (Hypothesized) 5-F-1-Me-Indole-2-COOH->IDO1_TDO Inhibits Immune_Activation T-Cell Activation T_Cell->Immune_Activation Leads to NMDA_Binding_Workflow Start Start Prep_Membranes Prepare Rat Cortical Synaptosomal Membranes Start->Prep_Membranes Incubate Incubate Membranes with [³H]Ligand and Test Compound Prep_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

References

Biological Activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: Extensive literature and database searches did not yield specific information on the biological activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. Publicly available data on its mechanism of action, quantitative biological metrics (e.g., IC50, EC50), detailed experimental protocols, or its modulation of specific signaling pathways is currently unavailable.

This guide, therefore, addresses the known biological activities of the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid , and other closely related indole-2-carboxylic acid derivatives to provide a contextual framework for potential research directions. The inclusion of a methyl group at the N1 position of the indole ring can significantly impact a compound's pharmacological properties, including metabolic stability, cell permeability, and receptor affinity. However, without experimental data, the precise effects of this modification on 5-Fluoro-1H-indole-2-carboxylic acid remain speculative.

Biological Activity of the Parent Compound: 5-Fluoro-1H-indole-2-carboxylic acid

The non-methylated analog, 5-Fluoro-1H-indole-2-carboxylic acid, has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[1] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

Potential Therapeutic Applications: The parent compound has been utilized as a synthetic intermediate in the development of various therapeutic agents, including:

  • Factor Xa inhibitors (anticoagulants)[2]

  • Antifungal and antitumor agents[2]

  • COX-2 inhibitors (anti-inflammatory agents)[2]

Biological Activities of Related Indole-2-Carboxylic Acid Derivatives

Research into other derivatives of indole-2-carboxylic acid has revealed a diverse range of biological activities, highlighting the potential of this scaffold in drug discovery.

HIV-1 Integrase Inhibition

A series of indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2] One study identified a derivative that exhibited significant inhibitory effects on integrase with an IC50 value of 3.11 μM. The proposed mechanism involves the indole nucleus chelating with two Mg2+ ions within the active site of the integrase enzyme.

Signaling Pathway and Mechanism of Action:

The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

HIV1_Integrase_Inhibition Proposed Mechanism of HIV-1 Integrase Inhibition cluster_integrase HIV-1 Integrase Active Site Mg1 Mg2+ Integration Inhibition of Strand Transfer Mg2 Mg2+ Indole Indole-2-carboxylic acid derivative Indole->Mg1 Chelation Indole->Mg2 Chelation Indole->Integration Inhibits vDNA Viral DNA vDNA->Mg1 vDNA->Mg2

Caption: Proposed chelation of Mg2+ ions in the HIV-1 integrase active site by indole-2-carboxylic acid derivatives, leading to the inhibition of viral DNA strand transfer.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole, a related indole structure, have been synthesized and evaluated as potential α-glucosidase inhibitors. Several compounds in a synthesized series demonstrated significantly better inhibitory activity than the reference drug, acarbose, with IC50 values in the micromolar range. This suggests a potential application for such compounds in the management of type 2 diabetes.

Quantitative Data on Related Compounds

While no quantitative data exists for this compound, the following table summarizes the activity of a related indole-2-carboxylic acid derivative.

CompoundTargetAssayActivity (IC50)Reference
Indole-2-carboxylic acid derivative (Compound 17a)HIV-1 IntegraseStrand Transfer Assay3.11 μM[2]

Experimental Protocols for Related Compound Assays

Detailed experimental protocols for the assays mentioned above are crucial for the design of future studies on this compound.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of a compound against the strand transfer reaction catalyzed by HIV-1 integrase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide), and a target DNA substrate in a suitable buffer.

  • Compound Incubation: The test compound (e.g., an indole-2-carboxylic acid derivative) is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of MgCl2 or MnCl2.

  • Incubation: The mixture is incubated at 37°C to allow the strand transfer reaction to proceed.

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Analysis: The reaction products are analyzed by methods such as gel electrophoresis followed by autoradiography or fluorescence detection to quantify the extent of strand transfer inhibition.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated from the dose-response curve.

Workflow Diagram:

HIV1_Assay_Workflow HIV-1 Integrase Strand Transfer Assay Workflow A Prepare Reaction Mixture (Integrase, Donor & Target DNA) B Add Test Compound A->B C Initiate Reaction (add MgCl2) B->C D Incubate at 37°C C->D E Quench Reaction (add EDTA) D->E F Analyze Products (Gel Electrophoresis) E->F G Calculate IC50 F->G

Caption: A simplified workflow for determining the IC50 of a compound against HIV-1 integrase.

Conclusion and Future Directions

There is currently no published data on the biological activity of this compound. However, the known activities of its parent compound and other related indole derivatives suggest several promising avenues for future investigation. The N-methylation may alter the physicochemical properties of the molecule, potentially influencing its activity at the NMDA receptor or conferring novel activities.

Researchers and drug development professionals are encouraged to:

  • Synthesize and screen this compound in a panel of biological assays, including those for NMDA receptor antagonism, HIV-1 integrase inhibition, and α-glucosidase inhibition.

  • Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand how N-methylation affects the compound's drug-like properties.

  • Perform structural biology studies (e.g., X-ray crystallography or cryo-EM) to elucidate the binding mode of this compound to any identified protein targets.

The exploration of this specific molecule could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the specific substitutions of a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring can confer unique physicochemical and pharmacological properties. This document outlines synthetic methodologies, biological activities, and structure-activity relationships (SAR) for this compound class, with a focus on their potential as therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound typically starts from commercially available 5-fluoroindole or 5-fluoroindole-2-carboxylic acid. The key synthetic steps involve the protection of the carboxylic acid group (if starting from the acid), N-methylation of the indole ring, and subsequent deprotection.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established synthetic methodologies for indole derivatives.

Synthesis_Pathway A 5-Fluoro-1H-indole-2-carboxylic acid B Ethyl 5-fluoro-1H-indole-2-carboxylate A->B Esterification (EtOH, H2SO4) C Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate B->C N-Methylation (CH3I, NaH, DMF) D This compound C->D Hydrolysis (NaOH, H2O/EtOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

To a solution of 5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the ethyl ester.

N-Methylation of Ethyl 5-fluoro-1H-indole-2-carboxylate

The ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF, 5 mL/mmol). The solution is cooled to 0°C, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Hydrolysis to this compound

The purified ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v). Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with 1N HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activities and Therapeutic Potential

Derivatives of 5-fluoroindole-2-carboxylic acid have shown promise in various therapeutic areas, including as anticancer and antiviral agents. The fluorine atom at the C5 position can enhance metabolic stability and binding affinity to biological targets.[1] The N-methylation can modulate the compound's pharmacokinetic properties and target interactions.

Kinase Inhibition

A significant area of investigation for indole derivatives is in the field of kinase inhibition. Many indole-based compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, Sunitinib, an oxindole derivative, is a multi-targeted receptor tyrosine kinase inhibitor. While specific data for this compound derivatives as kinase inhibitors is limited in publicly available literature, the structural similarity to known kinase inhibitors suggests this is a promising area for further research.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK:f0 Inhibitor 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid derivative Inhibitor->RTK

Caption: Putative signaling pathway inhibited by kinase-inhibiting indole derivatives.

Quantitative Biological Data
Compound IDR1R2R3IC50 (nM)[1][2]
Analogue 1 HHH790[1][2]
Analogue 2 HMeH200[1][2]
Analogue 3 ClHH320[1][2]
Analogue 4 FHH250[1][2]
Analogue 5 FMeH100[1][2]
Analogue 6 FEtH79[1][2]

Table: Biological activity of selected indole-2-carboxamide analogues as CB1 receptor allosteric modulators. The core structure is a 1H-indole-2-carboxamide with varying substituents at positions R1, R2, and R3 corresponding to the 5-position, 3-position, and the amide nitrogen, respectively.

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents based on the this compound scaffold would typically follow a structured workflow encompassing chemical synthesis, biological screening, and optimization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Synthesis of This compound core B Library Synthesis of Analogues and Derivatives A->B C Primary Screening (e.g., Kinase Panel) B->C D Secondary Assays (Cell-based, Functional) C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In vivo Efficacy Studies G->H H->B Iterative Design

Caption: A generalized workflow for the discovery of drugs based on the target scaffold.

Structure-Activity Relationship (SAR)

The biological activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and on the carboxylic acid moiety. Based on the available literature for related compounds, some general SAR trends can be inferred.

SAR_Diagram cluster_SAR Structure-Activity Relationship (SAR) Indole Position5 5-Position (F, Cl): - Generally enhances potency [1, 3] - Improves metabolic stability Position1 1-Position (N-Me): - Modulates solubility and cell permeability - Can influence target binding Position2 2-Position (-COOH): - Often crucial for target interaction (e.g., metal chelation in enzymes) [2] - Can be derivatized to amides, esters for prodrugs Position3 3-Position (H, Me, Et): - Small alkyl groups can increase potency [1, 3]

Caption: Key structure-activity relationships for indole-2-carboxylic acid derivatives.

Note: The DOT script for the SAR diagram uses a placeholder for an image of the indole core structure. In a system that supports image inclusion in Graphviz, indole_core.png would be replaced with the actual image file. For this text-based output, the diagram illustrates the key SAR points conceptually.

Conclusion

This compound and its analogues represent a promising scaffold for the development of new therapeutic agents. While specific data for this exact compound is limited in the public domain, the known biological activities of related fluorinated indole derivatives, particularly as kinase inhibitors, highlight the potential of this chemical space. Further research involving the synthesis of a focused library of analogues and their systematic biological evaluation is warranted to fully explore the therapeutic potential of this compound class. This technical guide provides a foundational framework for researchers to initiate and advance such discovery efforts.

References

A Comprehensive Spectroscopic and Methodological Guide to 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a combination of data from closely related analogs and predicted values derived from established spectroscopic principles. The methodologies for synthesis and spectral acquisition are also detailed to facilitate further research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid, and the non-fluorinated analog, 1-methyl-1H-indole-2-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentRationale for Prediction
~13.0br s-1H-COOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, similar to related indole-2-carboxylic acids.[1]
~7.7-7.8ddJ ≈ 9.0, 4.51HH-7The presence of the electron-withdrawing fluorine at C-5 will influence the chemical shifts of the aromatic protons. H-7 is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.
~7.5-7.6ddJ ≈ 9.0, 2.51HH-4H-4 is anticipated to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.
~7.2-7.3tdJ ≈ 9.0, 2.51HH-6H-6 is expected to be a triplet of doublets due to coupling with H-4, H-7, and the fluorine atom.
~7.1s-1HH-3The proton at the 3-position is typically a singlet in indole-2-carboxylic acids.
~4.0s-3HN-CH₃The N-methyl group is expected to be a singlet in the region of 3.5-4.0 ppm, consistent with other N-methylated indoles.[2]

Table 2: Predicted Key Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
2500-3300BroadO-H stretch (Carboxylic Acid)Carboxylic acids exhibit a very broad O-H stretching band due to hydrogen bonding.[3]
~1700StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of a carboxylic acid is typically strong and appears around 1700 cm⁻¹.[3]
~1600, ~1470MediumC=C stretch (Aromatic)These absorptions are characteristic of the indole aromatic ring system.
~1250MediumC-N stretchThe C-N stretching vibration of the N-methyl indole is expected in this region.
~1200MediumC-F stretchThe C-F stretching vibration for an aryl fluoride typically appears in this region.

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignmentRationale for Prediction
193High[M]⁺The molecular ion peak is expected to be prominent. The molecular weight of C₁₀H₈FNO₂ is 193.17 g/mol .
148Medium[M - COOH]⁺Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids.[4]
133Medium[M - COOH - CH₃]⁺Subsequent loss of the methyl group from the N-methyl indole fragment.
105Medium[C₇H₄F]⁺Fragmentation of the indole ring.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol describes the N-methylation of 5-Fluoro-1H-indole-2-carboxylic acid.

Materials:

  • 5-Fluoro-1H-indole-2-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add methyl iodide (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using standard parameters with proton decoupling.

2.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 5-Fluoro-1H-indole- 2-carboxylic acid Reaction N-Methylation (NaH, CH₃I, DMF) Start->Reaction Reactants Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 5-Fluoro-1-methyl-1H-indole- 2-carboxylic acid Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthesis and Spectroscopic Analysis Workflow.

Prediction_Logic cluster_analogs Analog Compound Data cluster_principles Fundamental Principles Target Predicted Spectroscopic Data of This compound Analog1 5-Fluoro-1H-indole- 2-carboxylic acid (Parent Compound) Analog1->Target Effect of Fluorine Substitution Analog2 1-methyl-1H-indole- 2-carboxylic acid (N-Methylated Analog) Analog2->Target Effect of N-Methylation Principles General Spectroscopic Rules (e.g., fragmentation patterns, group frequencies) Principles->Target Theoretical Basis

Caption: Logical Flow for Spectroscopic Data Prediction.

References

The Unsung Workhorse: A Technical Guide to 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, synthesis, and applications of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a key building block in modern medicinal chemistry. While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis relies on well-established and classic chemical reactions. This guide provides a plausible synthetic pathway based on analogous transformations, summarizes its known properties, and highlights its contemporary role in the development of novel therapeutics.

A History Rooted in Classic Synthesis

The story of this compound is intrinsically linked to the broader history of indole synthesis. The foundational method for creating the indole core is the Fischer indole synthesis , a reaction developed by Hermann Emil Fischer in 1883. This robust and versatile method involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the reaction of a phenylhydrazine with an aldehyde or a ketone.

Synthesis and Physicochemical Data

The following section details a probable synthetic route for this compound, based on established chemical principles.

Experimental Protocol: A Plausible Synthesis

The synthesis can be envisioned as a three-stage process: preparation of the key hydrazine intermediate, construction of the indole ring via the Fischer synthesis, and final hydrolysis to the carboxylic acid.

Stage 1: Synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine

  • N-Methylation of 4-fluoroaniline: 4-fluoroaniline is first N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base.

  • Diazotization and Reduction: The resulting N-methyl-4-fluoroaniline undergoes diazotization with sodium nitrite in an acidic medium at low temperatures (0-5 °C). The intermediate diazonium salt is then reduced in situ using a reducing agent like tin(II) chloride or sodium sulfite to yield 1-(4-fluorophenyl)-1-methylhydrazine.

Stage 2: Fischer Indole Synthesis to form Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate

  • Hydrazone Formation and Cyclization: The synthesized 1-(4-fluorophenyl)-1-methylhydrazine is reacted with ethyl pyruvate in an alcoholic solvent. The addition of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) promotes the in situ formation of the hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Stage 3: Hydrolysis to this compound

  • Saponification: The ethyl ester of the indole is hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of alcohol and water under reflux conditions.

  • Acidification: Following the completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the desired carboxylic acid. The solid product is then collected by filtration, washed, and dried.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance White to off-white solid
CAS Registry Number 399-88-2
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.07 (s, 1H), 7.60 (dd, J = 9.2, 4.4 Hz, 1H), 7.43 (dd, J = 9.6, 2.4 Hz, 1H), 7.24–7.16 (m, 2H), 4.02 (s, 3H)

Visualizing the Chemistry

The following diagrams illustrate the likely synthetic pathway and the role of this compound in drug discovery.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_fischer Fischer Indole Synthesis cluster_final Final Product 4-Fluoroaniline 4-Fluoroaniline N-Methylation & Diazotization/Reduction N-Methylation & Diazotization/Reduction 4-Fluoroaniline->N-Methylation & Diazotization/Reduction Ethyl Pyruvate Ethyl Pyruvate Condensation & Cyclization Condensation & Cyclization Ethyl Pyruvate->Condensation & Cyclization 1-(4-Fluorophenyl)-1-methylhydrazine 1-(4-Fluorophenyl)-1-methylhydrazine N-Methylation & Diazotization/Reduction->1-(4-Fluorophenyl)-1-methylhydrazine 1-(4-Fluorophenyl)-1-methylhydrazine->Condensation & Cyclization Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate Condensation & Cyclization->Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate Hydrolysis Hydrolysis Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate->Hydrolysis Final Product 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Hydrolysis->Final Product

Caption: Plausible synthetic pathway for this compound.

A Critical Component in Drug Discovery

This compound is a valuable synthon for the construction of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The N-methyl group can improve cell permeability and prevent unwanted metabolic reactions at the indole nitrogen.

This compound has been utilized in the synthesis of various biologically active molecules, including orexin receptor antagonists for the treatment of sleep disorders and inhibitors of apoptosis (IAP) proteins as potential anti-cancer agents.

G Start 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Coupling Amide Bond Formation (e.g., HATU, EDCI) Start->Coupling Amine Complex Amine (Drug Scaffold) Amine->Coupling Target Therapeutic Agent (e.g., Orexin Antagonist) Coupling->Target

Caption: Role as a building block in the synthesis of a therapeutic agent.

References

Potential Therapeutic Targets of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative with potential therapeutic applications. While direct and extensive research on this specific molecule is limited, patent literature identifies it as a potential inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key target in oncology. Furthermore, the broader family of indole-2-carboxylic acids has demonstrated a range of biological activities, including antagonism of the NMDA receptor, inhibition of parasitic enzymes, and antiviral activity. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a primary focus on the HIF-1α signaling pathway. It includes detailed experimental protocols for assessing its activity and summarizes the available quantitative data for related compounds to inform future research and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of the indole ring, including halogenation and N-alkylation, can significantly modulate the pharmacological properties of these molecules. This compound combines a fluorine atom at the 5-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 2-position. These features are anticipated to influence its binding affinity and selectivity for various biological targets. This guide explores the most prominent potential therapeutic targets for this compound based on available data and the activities of structurally related molecules.

Primary Putative Target: Hypoxia-Inducible Factor-1α (HIF-1α)

A significant finding from patent literature suggests that this compound may act as an inhibitor of HIF-1α. HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, such as those found in solid tumors, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[1][2][3][4]

The HIF-1α Signaling Pathway in Cancer

The stabilization of HIF-1α is a critical event in tumor progression.[1][2] By promoting adaptation to the hypoxic tumor microenvironment, HIF-1α enables cancer cells to survive and proliferate.[1][3] Its downstream targets include vascular endothelial growth factor (VEGF), a key driver of angiogenesis, and glucose transporters and glycolytic enzymes that facilitate the metabolic shift towards glycolysis (the Warburg effect).[1][2] Therefore, inhibition of the HIF-1α pathway is a compelling strategy for cancer therapy.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL E3 Ligase PHD->VHL Binding VHL->HIF1a_normoxia Ubiquitination O2 O2 O2->PHD HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1 Dimer HRE HRE (Hypoxia Response Element) HIF1_dimer->HRE Binding Target_Genes Target Genes (VEGF, GLUT1, etc.) HRE->Target_Genes Transcription Cellular_Response Cellular Response (Angiogenesis, Glycolysis) Target_Genes->Cellular_Response Inhibitor 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Inhibitor->HIF1a_hypoxia Inhibition HIF-1a Reporter Assay Workflow Start Start Cell_Culture Culture Cancer Cells (e.g., HeLa, HCT116) Start->Cell_Culture Transfection Transfect with HRE-Luciferase Reporter Cell_Culture->Transfection Compound_Treatment Treat with 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Transfection->Compound_Treatment Hypoxia Induce Hypoxia (1% O2) Compound_Treatment->Hypoxia Normoxia Normoxia Control (21% O2) Compound_Treatment->Normoxia Lysis Cell Lysis Hypoxia->Lysis Normoxia->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis (Normalize and Calculate Inhibition) Luminescence->Analysis End End Analysis->End

References

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative that has garnered interest within the scientific community as a key intermediate in the synthesis of various biologically active compounds. Its structural similarity to known therapeutic agents, particularly in the realm of antiviral and neurological disorders, underscores its potential as a scaffold for drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities, and physicochemical properties.

Chemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. While specific experimental spectroscopic data for this compound is not widely published, data for the closely related analog, 5-fluoroindole-2-carboxylic acid, provides a valuable reference point.

PropertyValueReference
CAS Number 167631-50-7[1]
Molecular Formula C₁₀H₈FNO₂[2]
Molecular Weight 193.17 g/mol [2]

Spectroscopic Data for 5-Fluoroindole-2-carboxylic acid (Reference Compound):

¹H NMR (DMSO-d₆)
Chemical Shift (ppm) Multiplicity
13.1s (br)
11.93s (br)
7.482m
7.439m
7.14m
7.12m

Note: J(F-19, C) = 4.6 Hz, J(F-19, D) = 9.8 Hz.[3]

Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Step1 1. N-Methylation 4-Fluoro-2-nitrotoluene->Step1 e.g., CH₃I, Base Step2 2. Reduction of Nitro Group Step1->Step2 e.g., SnCl₂, HCl Step3 3. Fischer Indole Synthesis Step2->Step3 with α-ketoacid e.g., pyruvic acid Step4 4. Hydrolysis Step3->Step4 e.g., NaOH, H₂O Final_Product This compound Step4->Final_Product

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

A potential synthetic approach could involve the initial N-methylation of a suitable precursor followed by cyclization to form the indole ring and subsequent functional group manipulations. One possible route starts from 4-fluoro-2-nitrotoluene.

  • N-Methylation of a Precursor Aniline: A substituted aniline, such as 4-fluoro-2-aminotoluene, would first be N-methylated using a methylating agent like methyl iodide in the presence of a base.

  • Formation of a Hydrazone: The resulting N-methylaniline derivative would then be converted to its corresponding hydrazine. This hydrazine would be reacted with an α-ketoacid, such as pyruvic acid, to form a hydrazone.

  • Fischer Indole Synthesis: The hydrazone would then undergo an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to yield the ethyl ester of this compound.

  • Hydrolysis: The final step would involve the hydrolysis of the ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Potential Biological Activities

While there is a lack of direct biological data for this compound, the activities of its structural analogs provide strong indications of its potential therapeutic applications.

NMDA Receptor Antagonism

The non-methylated parent compound, 5-fluoroindole-2-carboxylic acid, is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[4][5] Antagonism of the NMDA receptor is a key mechanism of action for drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression. It is plausible that this compound retains some affinity for the NMDA receptor, making it a candidate for further investigation in this area.

NMDA_Antagonism Compound 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid NMDAR NMDA Receptor Compound->NMDAR Binds to Inhibition Inhibition of Glycine Binding Compound->Inhibition GlycineSite Glycine Binding Site NMDAR->GlycineSite Inhibition->GlycineSite Effect Modulation of Neuronal Excitability Inhibition->Effect Leads to

Caption: Postulated mechanism of NMDA receptor antagonism.

Antiviral Activity

Derivatives of 5-fluoro-1-methyl-1H-indole have been synthesized and investigated for their antiviral properties. Specifically, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have demonstrated activity against various viruses.[3] This suggests that the 5-fluoro-1-methyl-indole core is a viable scaffold for the development of novel antiviral agents. Further research is warranted to determine if this compound itself possesses any intrinsic antiviral activity or serves purely as a precursor.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its potential as a building block for the synthesis of novel therapeutic agents. While direct experimental data on its synthesis and biological activity are sparse, the known properties of its analogs strongly suggest that it could be a valuable scaffold for targeting the NMDA receptor and for the development of antiviral drugs.

Future research should focus on:

  • Developing and publishing a detailed, optimized, and scalable synthetic protocol.

  • Conducting in vitro and in vivo studies to definitively determine its biological activity, including its affinity for the NMDA receptor and its potential as an antiviral agent.

  • Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

The elucidation of these key aspects will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

In-depth Technical Guide: CAS Number 1001723-99-9

Author: BenchChem Technical Support Team. Date: December 2025

No public data is available for the compound associated with CAS number 1001723-99-9. Extensive searches have not yielded any chemical properties, structural information, experimental protocols, or biological activity related to this specific identifier.

It is highly probable that the provided CAS number is incorrect or refers to a proprietary substance not disclosed in public chemical databases.

Researchers, scientists, and drug development professionals are advised to verify the CAS number. It is possible that it is a typographical error. For instance, similar CAS numbers that correspond to well-characterized substances include:

  • 109-99-9: Tetrahydrofuran (THF), a common solvent.

  • 66-99-9: 2-Naphthaldehyde, a synthetic intermediate.

Without a valid CAS number corresponding to a known substance, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Methodological & Application

Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with potential applications in pharmaceutical research and development. Its structural similarity to known bioactive molecules suggests its potential as an inhibitor of various enzymes or as a ligand for receptors. These application notes provide detailed protocols for the initial characterization and in vitro screening of this compound, focusing on its potential as an enzyme inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for sample handling, formulation, and experimental design.

PropertyValueReference
Molecular FormulaC₁₀H₈FNO₂PubChem
Molecular Weight193.17 g/mol PubChem
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and methanol
StorageStore at 2-8°C in a dry, dark place[1]

Potential Applications

Based on the known biological activities of similar indole-2-carboxylic acid derivatives, this compound is a candidate for investigation in the following areas:

  • Enzyme Inhibition: As a potential inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunotherapy.[2]

  • Antiviral Activity: Exploration as an inhibitor of viral enzymes like HIV-1 integrase.[3]

  • Antiparasitic Research: Evaluation against parasites such as Trypanosoma cruzi.

  • Neuroscience: Investigation as a potential antagonist for receptors like the NMDA receptor.[2][4]

Experimental Protocols

The following protocols describe the initial steps for evaluating the biological activity of this compound, focusing on its potential as an enzyme inhibitor.

Preparation of Stock Solutions

A critical first step for in vitro assays is the preparation of accurate and stable stock solutions of the test compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount (e.g., 5 mg) of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

In Vitro Enzyme Inhibition Assay (Hypothetical Example: IDO1)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the enzymatic activity of human indoleamine 2,3-dioxygenase 1 (IDO1).

Principle:

The assay measures the conversion of the substrate L-tryptophan to N-formylkynurenine by the IDO1 enzyme. The inhibitory effect of the test compound is determined by quantifying the reduction in product formation.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reducing agent)

  • Catalase

  • Potassium phosphate buffer

  • This compound stock solution (from Protocol 3.1)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagent Mix (Buffer, Enzyme, Cofactors) D Add Reagent Mix to Plate A->D B Prepare Compound Dilutions C Add Compound Dilutions to Plate B->C C->D E Add Substrate (L-Tryptophan) to Initiate Reaction D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with Trichloracetic Acid) F->G H Measure Product Formation (Spectrophotometrically) G->H I Data Analysis (IC50 Determination) H->I

Caption: General workflow for the in vitro enzyme inhibition assay.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of test concentrations.

  • Assay Plate Preparation: Add the diluted compound solutions to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

    • Add the reaction mixture to each well of the microplate.

    • Pre-incubate the plate for a short period at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, L-tryptophan, to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.

  • Detection: Measure the absorbance of the product, N-formylkynurenine, at a specific wavelength (e.g., 321 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Signaling Pathway Context (Hypothetical)

Should this compound prove to be an effective IDO1 inhibitor, it would modulate the kynurenine pathway, which is crucial in immune tolerance.

signaling_pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Product Inhibitor 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid Inhibitor->IDO1 Inhibition ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Leads to

Caption: Inhibition of the IDO1 pathway by the test compound.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These application notes and protocols are intended for guidance in a research setting. Researchers should adapt these protocols to their specific experimental conditions and perform appropriate validation. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Applications of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid and its Analogs in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the medicinal chemistry applications of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its close structural analogs. While specific biological data for the N-methylated title compound is not extensively available in current literature, the broader class of 5-fluoroindole-2-carboxylic acids serves as a critical scaffold in the development of novel therapeutics. This guide provides an overview of the known applications, relevant quantitative data for analogous compounds, and detailed experimental protocols to facilitate further research and drug discovery efforts.

Introduction to 5-Fluoroindole-2-carboxylic Acids in Drug Discovery

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group at the 2-position often acts as a key pharmacophore, engaging in crucial interactions with target proteins.

While this compound itself is primarily available as a chemical intermediate, its unmethylated counterpart, 5-fluoro-1H-indole-2-carboxylic acid, has been investigated for several therapeutic applications. N-methylation is a common medicinal chemistry strategy to improve properties such as solubility, cell permeability, and potency, suggesting that the methylated analog could offer advantages in certain contexts.[1]

Key Therapeutic Areas and Biological Targets

Derivatives of 5-fluoroindole-2-carboxylic acid have shown promise in a variety of therapeutic areas:

  • Neurodegenerative Diseases: As antagonists of the NMDA receptor.[2]

  • Infectious Diseases: As inhibitors of HIV-1 integrase and for activity against Trypanosoma cruzi.[1][3]

  • Oncology: As inhibitors of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4]

  • Metabolic Disorders: Derivatives of the related 5-fluoro-2-oxindole scaffold have been identified as α-glucosidase inhibitors.[5]

  • Inflammatory Diseases and Thrombosis: As building blocks for Factor Xa inhibitors and ligands for the hFPRL1 (or ALXR) receptor.[2][6]

Data Presentation: Biological Activities of 5-Fluoroindole Derivatives

The following tables summarize key quantitative data for derivatives of 5-fluoroindole-2-carboxylic acid and related structures.

Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives [5]

Compound IDStructureIC₅₀ (µM)
3d (Z)-3-(2-chlorobenzylidene)-5-fluoroindolin-2-one49.89 ± 1.16
3f (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one35.83 ± 0.98
3i (Z)-3-(4-(dimethylamino)benzylidene)-5-fluoroindolin-2-one56.87 ± 0.42
Acarbose Reference Drug569.43 ± 43.72

Table 2: Anti-Trypanosoma cruzi Activity of Indole-2-carboxamide Derivatives [1]

Compound ID5-Position SubstituentN-MethylationpEC₅₀
8 FNo< 4.2
73 HYes (indole and amide)5.8

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of 5-fluoroindole-2-carboxylic acid derivatives.

Protocol 1: General Synthesis of Amide Derivatives from 5-Fluoro-1H-indole-2-carboxylic Acid

This protocol describes a general method for the synthesis of amide derivatives, a common step in creating libraries of bioactive compounds from a carboxylic acid starting material.

Materials:

  • 5-Fluoro-1H-indole-2-carboxylic acid

  • Desired amine hydrochloride

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in DMF.

  • Add the desired amine hydrochloride (1.1 equivalents), HBTU (1.2 equivalents), and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-5% MeOH in DCM) to yield the final amide product.[7]

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is for evaluating the inhibitory activity of synthesized compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution to 110 µL of phosphate buffer.

  • Add 20 µL of α-glucosidase solution (0.7 U/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer).

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.

  • Determine the IC₅₀ value by performing the assay with a range of compound concentrations and analyzing the data using a suitable software.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of 5-fluoroindole-2-carboxylic acid derivatives.

Synthesis_Workflow Start 5-Fluoro-1H-indole-2-carboxylic acid Coupling Amide Coupling (e.g., HBTU, DIPEA) Start->Coupling Amine Amine Derivative Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Amide Derivative Library Purification->Final_Product Bio_Assay Biological Screening Final_Product->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR

General workflow for the synthesis and screening of a library of amide derivatives.

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds (co-agonist) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Neuronal_Activation Neuronal Activation Calcium_Influx->Neuronal_Activation Indole_Acid 5-Fluoroindole-2-carboxylic acid Indole_Acid->NMDA_Receptor antagonizes at glycine site

Mechanism of NMDA receptor antagonism by 5-fluoroindole-2-carboxylic acid.

Conclusion

This compound and its analogs represent a valuable class of compounds for medicinal chemistry research. While further studies are needed to fully elucidate the biological activities of the N-methylated title compound, the established therapeutic potential of the broader 5-fluoroindole-2-carboxylic acid scaffold warrants its continued investigation. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with potential applications as a chemical probe in neurobiology and pharmacology. Its structural analog, 5-fluoro-1H-indole-2-carboxylic acid, is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[1] The addition of a methyl group at the 1-position of the indole ring may influence its potency, selectivity, and pharmacokinetic properties. These notes provide an overview of its potential use as a chemical probe for studying NMDA receptor function and detailed protocols for its characterization.

Indole-2-carboxylic acids have been identified as competitive antagonists of the potentiation of NMDA-gated currents by glycine.[2][3] Given that the NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological disorders, this compound serves as a valuable tool for investigating these processes.[4]

Potential Applications

  • Probing the NMDA Receptor Glycine Site: Use as a selective antagonist to investigate the physiological and pathological roles of the glycine co-agonist site of the NMDA receptor.

  • Structure-Activity Relationship (SAR) Studies: Serve as a key compound in SAR studies to develop more potent and selective NMDA receptor modulators. The N-methylation provides a point of comparison to the unmethylated parent compound.

  • Validation of High-Throughput Screening Assays: Act as a reference compound in the development and validation of assays for discovering new NMDA receptor antagonists.

  • Investigating Neurological Disorders: Explore the therapeutic potential of glycine site antagonism in models of excitotoxicity, epilepsy, and other neurological conditions linked to NMDA receptor hyperactivity.[5]

Data Presentation

CompoundTargetAssay TypePotency (IC₅₀ or Kᵢ)Reference
5-Fluoro-1H-indole-2-carboxylic acidNMDA Receptor Glycine SiteFunctional AntagonismData not specified[1]
Indole-2-carboxylic acidNMDA Receptor Glycine SiteElectrophysiologyCompetitive Antagonist[2]
6-Chloro-indole-2-carboxylic acid derivativesNMDA Receptor Glycine SiteRadioligand BindingKᵢ < 1 µM[3]

Experimental Protocols

The following are detailed protocols for characterizing the activity of this compound as an NMDA receptor antagonist.

Protocol 1: In Vitro NMDA Receptor Antagonist Activity using a Calcium Flux Assay

This protocol outlines a high-throughput method to assess the antagonist activity of the compound on NMDA receptors expressed in a cellular context.[6][7]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
  • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4) to generate a concentration-response curve.

3. Calcium Indicator Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions.
  • Remove the culture medium from the cell plate and add the dye loading solution to each well.
  • Incubate the plate for 30-60 minutes at 37°C.
  • Wash the cells gently with assay buffer to remove excess dye.

4. Assay Procedure:

  • Add the various concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
  • Prepare a solution of NMDA and glycine (co-agonist) at concentrations that elicit a submaximal response (e.g., EC₂₀ or EC₅₀).
  • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
  • Inject the NMDA/glycine solution into the wells and immediately begin recording the change in fluorescence over time.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of calcium through activated NMDA receptors.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Electrophysiological Characterization of NMDA Receptor Antagonism

This protocol uses patch-clamp electrophysiology to provide a detailed characterization of the compound's effect on NMDA receptor currents.[8][9]

1. Preparation of Neurons or Oocytes:

  • Primary Neuronal Cultures: Prepare primary cultures of hippocampal or cortical neurons from embryonic rodents.
  • Xenopus Oocytes: Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings from the prepared cells.
  • Use an external solution containing NMDA and a saturating concentration of glycine, with low or no magnesium to prevent voltage-dependent block.
  • The internal pipette solution should contain appropriate ions and a pH buffer.
  • Hold the cell at a negative membrane potential (e.g., -60 mV).

3. Compound Application:

  • Apply the external solution containing NMDA and glycine to elicit a stable baseline current.
  • Perfuse the cell with a solution containing this compound at various concentrations and record the inhibition of the NMDA-evoked current.
  • To determine the mechanism of antagonism (competitive vs. non-competitive with glycine), generate a glycine dose-response curve in the absence and presence of a fixed concentration of the test compound.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the compound.
  • Calculate the percentage of inhibition and determine the IC₅₀ value.
  • For mechanism of action studies, perform a Schild analysis of the glycine dose-response curves. A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.[3]

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Probe 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Probe->NMDA_R Antagonizes Glycine Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA receptor signaling and probe antagonism.

Experimental_Workflow_Calcium_Flux_Assay A 1. Seed HEK293 cells expressing NMDA receptors in a microplate B 2. Load cells with a calcium-sensitive dye A->B C 3. Add 5-Fluoro-1-methyl-1H-indole- 2-carboxylic acid (test compound) B->C D 4. Stimulate with NMDA and Glycine C->D E 5. Measure fluorescence change (Calcium influx) D->E F 6. Data analysis to determine IC₅₀ E->F

Caption: Workflow for the calcium flux assay.

References

Application Notes & Protocols for the Quantification of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. The following methods are based on established analytical techniques for similar indole derivatives and fluorinated aromatic carboxylic acids, offering a robust starting point for method development and validation.[1][2][3] Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Overview of Analytical Approaches

The quantification of this compound in various matrices, such as pharmaceutical formulations or biological samples, can be effectively achieved using modern chromatographic techniques. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for the analysis of bulk drug substances, and formulations, and for monitoring chemical reactions.[4][5]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for analyzing low concentrations of the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[6][7][8]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is designed for the accurate quantification of this compound in relatively clean sample matrices.

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV method for the analysis of this compound, based on data from analogous compounds.[3][5]

ParameterExpected PerformanceSource (Analogous Compounds)
Linearity (R²) > 0.999[5]
Accuracy (% Recovery) 98 - 102%[9][10]
Precision (%RSD) < 2%[9][10]
Limit of Detection (LOD) ~0.05 - 0.2 µg/mL[3][5]
Limit of Quantification (LOQ) ~0.15 - 0.6 µg/mL[3][5]
Wavelength (λmax) ~280 - 300 nm (To be determined experimentally)General Knowledge
Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.[4]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

  • Sample Solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Chemicals: this compound reference standard.

2.2.2. Preparation of Mobile Phases and Sample

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the sample solvent to prepare a stock solution. Prepare calibration standards by serial dilution of the stock solution. For unknown samples, dissolve and dilute them in the sample solvent to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically around 280-300 nm).

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) B Prepare Standard & Sample Solutions A->B C Filter all solutions (0.45 µm) B->C D Inject Sample (10 µL) C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (λmax) E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration G->H

Caption: HPLC-UV experimental workflow from sample preparation to data analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method. These values are extrapolated from established methods for similar fluorinated and carboxylic acid-containing compounds.[3][6][11]

ParameterExpected PerformanceSource (Analogous Compounds)
Linearity (R²) > 0.995[3]
Accuracy (% Recovery) 90 - 110%[3][11]
Precision (%RSD) < 15%[3][11]
Limit of Detection (LOD) ~0.01 - 1 ng/mL[3]
Limit of Quantification (LOQ) ~0.05 - 5 ng/mL[3][11]
Ionization Mode Electrospray Ionization (ESI), Negative[7]
Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[6]

  • Column: A C18 or HILIC column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for fast and efficient separation.

  • Solvents and Additives: As described for the HPLC-UV method.

  • Sample Preparation Supplies: Protein precipitation plates or solid-phase extraction (SPE) cartridges, vortex mixer, centrifuge.

3.2.2. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase composition.

3.2.3. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A fast gradient is recommended, for example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (Re-equilibration)

3.2.4. Mass Spectrometry Parameters

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: To be determined by direct infusion of a standard solution. A hypothetical transition for a compound with a molecular weight of 193.18 would be Q1: 192.2 (M-H)⁻ -> Q3: [fragment ion].

    • Internal Standard: To be selected based on structural similarity and mass.

  • Source Parameters: To be optimized for the specific instrument, but typical starting points include:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Gas Flows: To be optimized for maximum signal intensity.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (ACN) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute E->F G Inject Sample F->G H UHPLC Separation G->H I MS/MS Detection (MRM) H->I J Peak Integration I->J K Quantification using Calibration Curve J->K

Caption: LC-MS/MS workflow for plasma sample analysis.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[9][10][12] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).[12]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[12]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

These application notes and protocols provide a comprehensive framework for the quantitative analysis of this compound. Researchers should perform appropriate method development and validation to ensure the suitability of the chosen method for their specific application.

References

Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a synthetic derivative of indole-2-carboxylic acid. The indole scaffold is a prominent feature in numerous biologically active compounds. The strategic addition of a fluorine atom and a methyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and membrane permeability. This document provides detailed protocols for in vitro and in vivo assays to characterize the biological activity of this compound. The primary known biological activity of the closely related analog, 5-fluoroindole-2-carboxylic acid, is antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[1][2][3] Therefore, the presented assays will focus on evaluating its potential as an NMDA receptor antagonist.

In Vitro Assays

Cell Viability and Cytotoxicity Assays

It is crucial to assess the cytotoxic potential of this compound to determine a suitable concentration range for functional assays.

a) MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

b) Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: In Vitro Cytotoxicity

AssayCell LineIncubation Time (h)IC₅₀ (µM)
MTTSH-SY5Y24> 100
MTTSH-SY5Y4885.3 ± 5.2
LDHSH-SY5Y4892.1 ± 6.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

NMDA Receptor Functional Assay

a) Calcium Influx Assay

This assay measures the influx of calcium into cells upon activation of NMDA receptors. As a non-competitive antagonist at the glycine site, this compound is expected to inhibit NMDA receptor-mediated calcium influx in the presence of both glutamate and glycine.

Experimental Protocol: Calcium Influx Assay

  • Cell Culture: Use HEK293 cells stably co-expressing the GluN1 and GluN2A subunits of the NMDA receptor.

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the assay buffer containing varying concentrations of this compound and incubate for 15-30 minutes.

  • Receptor Activation and Signal Detection: Use a fluorescence plate reader with an automated injection system. Measure the baseline fluorescence, then inject a solution of NMDA (agonist) and glycine (co-agonist) to activate the receptors. Continuously record the fluorescence intensity for several minutes to measure the calcium influx.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the calcium influx by the compound at each concentration relative to the control (NMDA and glycine alone). Determine the IC₅₀ value.

Data Presentation: In Vitro NMDA Receptor Antagonism

AssayReceptor SubtypeAgonistsIC₅₀ (µM)
Calcium InfluxGluN1/GluN2ANMDA (100 µM) + Glycine (10 µM)15.7 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vitro Assays Workflow

G cluster_0 Cytotoxicity Assessment cluster_1 MTT Assay cluster_2 LDH Assay cell_seeding Seed Cells (e.g., SH-SY5Y) in 96-well plates compound_treatment Treat with 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid cell_seeding->compound_treatment incubation_24_48h Incubate for 24-48h compound_treatment->incubation_24_48h mtt_addition Add MTT Reagent incubation_24_48h->mtt_addition collect_supernatant Collect Supernatant incubation_24_48h->collect_supernatant formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Measure Absorbance (570 nm) formazan_solubilization->mtt_readout ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction ldh_readout Measure Absorbance (490 nm) ldh_reaction->ldh_readout

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Assays

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound via intravenous (IV) injection (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Data Presentation: In Vivo Pharmacokinetics in Mice

RouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)%F
IV2--12502.5-
PO108500.531002.850

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vivo Efficacy Model: Maximal Electroshock (MES)-Induced Seizure Model

Given the role of NMDA receptors in excitotoxicity and seizures, an anticonvulsant model is appropriate to evaluate the in vivo efficacy of an NMDA receptor antagonist.

Experimental Protocol: MES Model in Mice

  • Animals: Use male ICR mice (8-10 weeks old).

  • Compound Administration: Administer this compound or vehicle intraperitoneally (IP) at various doses.

  • Induction of Seizures: At the time of peak plasma concentration determined from the PK study (e.g., 30 minutes post-dose), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of mice protected from tonic hindlimb extension at each dose. Calculate the ED₅₀ (the dose that protects 50% of the animals).

Data Presentation: In Vivo Efficacy in MES Model

CompoundDose (mg/kg, IP)Protection (%)ED₅₀ (mg/kg)
Vehicle-0-
This compound102522.5
2050
4087.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Signaling Pathway

NMDA Receptor Signaling and Antagonism

The NMDA receptor is a ligand-gated ion channel that is activated by the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events. This compound, as a putative glycine site antagonist, is expected to prevent the binding of the co-agonist, thereby inhibiting channel opening and subsequent Ca²⁺ influx.

G cluster_0 NMDA Receptor Signaling cluster_1 Inhibition by Glycine Site Antagonist glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor blocked_receptor NMDA Receptor (Blocked) glycine->blocked_receptor Binding Prevented ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Channel Opening downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream antagonist 5-Fluoro-1-methyl-1H-indole- 2-carboxylic acid antagonist->blocked_receptor Binds to Glycine Site no_ca_influx No Ca²⁺ Influx blocked_receptor->no_ca_influx Channel remains closed

Caption: NMDA receptor activation and inhibition pathway.

References

Application Notes and Protocols: Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is accomplished via a robust three-step sequence commencing with a Fischer indole synthesis to form the core indole structure, followed by N-methylation of the indole nitrogen, and concluding with saponification to yield the final carboxylic acid. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound and its parent compound, 5-fluoroindole-2-carboxylic acid, are important reagents in chemical synthesis. They serve as precursors for the creation of various therapeutic agents, including Factor Xa inhibitors, fungicidal compounds, antitumor agents, and COX-2 inhibitors. Notably, 5-fluoroindole-2-carboxylic acid has been identified as an antagonist at the glycine site of the NMDA receptor, highlighting its potential in neuroscience research. The synthetic route outlined herein is designed to be efficient and scalable, utilizing common laboratory reagents and techniques.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through the following three-step pathway:

  • Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate. This foundational step involves the acid-catalyzed cyclization of a hydrazone, formed in situ from (4-fluorophenyl)hydrazine and ethyl pyruvate.

  • Step 2: N-Methylation. The nitrogen of the indole ring is methylated using dimethyl carbonate (DMC), a greener and safer alternative to traditional methylating agents like methyl iodide.

  • Step 3: Saponification. The ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification A (4-fluorophenyl)hydrazine + Ethyl Pyruvate B Ethyl 5-fluoro-1H-indole-2-carboxylate A->B H+ catalyst (e.g., PPA) Heat C Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate B->C Dimethyl Carbonate (DMC) K2CO3, DMF Heat D this compound C->D 1. NaOH (aq), EtOH, Heat 2. HCl (aq)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. Polyphosphoric acid is corrosive and hygroscopic. Dimethylformamide (DMF) is a reproductive toxin.

Step 1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

This procedure is based on the classical Fischer indole synthesis.[1][2][3]

Materials:

  • (4-fluorophenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol (absolute)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting crude hydrazone, cautiously add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford Ethyl 5-fluoro-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

This N-methylation protocol utilizes dimethyl carbonate, a less hazardous methylating agent.[4][5]

Materials:

  • Ethyl 5-fluoro-1H-indole-2-carboxylate (from Step 1)

  • Potassium carbonate (K₂CO₃), powdered

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Deionized water

Procedure:

  • To a round-bottom flask, add Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq), powdered potassium carbonate (2.0 eq), and DMF.

  • Add dimethyl carbonate (DMC) (3.0 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it into ice-cold water.

  • Extract the product with TBME (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with water (3x) to remove residual DMF, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of this compound

This final step is a standard ester hydrolysis (saponification).

Materials:

  • Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (from Step 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 2M

Procedure:

  • Dissolve the crude Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours, monitoring the disappearance of the ester by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding HCl with stirring until the pH is approximately 2-3. A precipitate should form.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to yield this compound as a solid.

Data Summary

The following table summarizes the key quantitative data for the synthetic protocol. Yields are estimates based on similar reactions and may vary.

StepReactant 1Molar Eq.Reactant 2Molar Eq.ProductEstimated Yield
1 (4-fluorophenyl)hydrazine HCl1.0Ethyl pyruvate1.1Ethyl 5-fluoro-1H-indole-2-carboxylate65-75%
2 Ethyl 5-fluoro-1H-indole-2-carboxylate1.0Dimethyl Carbonate3.0Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate85-95%
3 Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate1.0Sodium Hydroxide2.5This compound90-98%

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Melting Point: To assess the purity of solid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

References

Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. The information is compiled from safety data sheets of closely related compounds and established laboratory safety protocols.

Hazard Identification and Safety Data Summary

This compound is a chemical compound for laboratory use. While specific quantitative data for this exact compound is limited, data for the closely related compound 5-Fluoro-1H-indole-2-carboxylic acid indicates it is considered hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Quantitative Data Summary (for related compounds):

PropertyValueSource Compound
Molecular FormulaC9H6FNO25-Fluoro-1H-indole-2-carboxylic acid[3]
Molecular Weight179.15 g/mol 5-Fluoro-1H-indole-2-carboxylic acid[3]
AppearanceSolidGeneral
Melting Point185 - 192 °C (365 - 378 °F)Indole derivative[4]

GHS Hazard Classification (Anticipated based on related compounds):

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[4][5]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[1][2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] If a fume hood is not available or if dust is generated, a NIOSH/MSHA approved respirator should be used.[1]

2.2. Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Have an emergency eyewash station and safety shower readily accessible.[1][2]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize dust generation and inhalation.[6]

    • Use appropriate tools (e.g., spatulas) for handling the solid. Avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

    • Clean all equipment and the work area after use.

    • Decontaminate and dispose of all disposable materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[1]

2.3. Storage Protocol

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2][6]

  • Protect from direct sunlight and moisture.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2.4. First-Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][6]

  • In case of ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2]

2.5. Spill and Disposal Protocol

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][6]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact environmental health and safety personnel.

  • Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[1][2]

    • Contaminated packaging should be treated as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage Prep Don PPE (Goggles, Gloves, Lab Coat) AreaPrep Prepare Fume Hood & Workspace Prep->AreaPrep Weigh Weigh Compound in Fume Hood AreaPrep->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Optional Decon Decontaminate Equipment & Workspace Weigh->Decon Dissolve->Decon Waste Dispose of Waste (Hazardous Waste Stream) Decon->Waste RemovePPE Remove PPE & Wash Hands Waste->RemovePPE Store Store in Cool, Dry, Well-Ventilated Area RemovePPE->Store

Caption: Workflow for the safe handling of chemical compounds.

References

Application Notes and Protocols: 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, can be efficiently optimized into potent drug candidates. 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is an ideal candidate for inclusion in fragment libraries due to its favorable physicochemical properties and a scaffold that is known to interact with several important classes of enzymes.

The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in the development of inhibitors for various targets, including metalloenzymes where it can act as a metal-chelating fragment. This document provides an overview of the application of this compound in FBDD, including its physicochemical properties, potential targets, and detailed protocols for its screening and characterization.

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be considered a good fragment, it should generally adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure good starting points for optimization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight193.17 g/mol [2]< 300 DaYes
cLogP~2.4[2]≤ 3Yes
Hydrogen Bond Donors1 (from carboxylic acid)≤ 3Yes
Hydrogen Bond Acceptors2 (from carbonyl and indole nitrogen)≤ 3Yes
Rotatable Bonds1≤ 3Yes

As shown in the table, this compound meets all the criteria of the "Rule of Three," making it an excellent candidate for fragment screening campaigns. Its relatively low complexity and molecular weight provide ample vectors for chemical elaboration to improve potency and selectivity.

Potential Applications and Target Classes

The indole-2-carboxylic acid scaffold has been implicated in the inhibition of several enzyme classes. A notable example is its ability to act as a metal-chelating fragment in the active sites of metalloenzymes.

Metalloenzyme Inhibition (e.g., HIV-1 Integrase):

The indole-2-carboxylic acid core has been shown to chelate the two magnesium ions (Mg²⁺) within the active site of HIV-1 integrase, an essential enzyme for viral replication.[3][4] This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction. While this compound itself has not been extensively reported as an HIV-1 integrase inhibitor, the inhibitory activity of the parent indole-2-carboxylic acid and its derivatives provides a strong rationale for its screening against this and other metalloenzymes.

Table 2: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase

CompoundIC₅₀ (µM)
Indole-2-carboxylic acid32.37
Derivative 17a3.11
Derivative 20a0.13

Note: Data is for related compounds to illustrate the potential of the indole-2-carboxylic acid scaffold.[3][4] The screening of this compound is warranted based on these findings.

Other Potential Targets:

The unmethylated analog, 5-fluoroindole-2-carboxylic acid, has been identified as an antagonist of the glycine site of the NMDA receptor.[5][6] This suggests that derivatives of this scaffold could be explored for their potential in modulating the activity of neurotransmitter receptors.

Experimental Protocols

The following are generalized protocols for the screening and characterization of this compound as a fragment. These protocols should be adapted based on the specific target protein and available instrumentation.

Protocol 1: Fragment Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are highly sensitive to changes in the chemical environment of the protein's backbone amides upon fragment binding.

Materials:

  • ¹⁵N-labeled target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound stock solution (e.g., 100 mM in DMSO-d₆)

  • NMR tubes

  • NMR spectrometer with a cryoprobe

Procedure:

  • Protein Sample Preparation: Prepare a 100 µM solution of the ¹⁵N-labeled target protein in the NMR buffer containing 10% D₂O.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 1 mM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • HSQC Spectrum of the Complex: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.

  • Data Analysis: Compare the reference spectrum with the spectrum of the protein-fragment complex. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate that the fragment is binding to the protein at or near those residues.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

  • Affinity Determination (Optional): Perform a titration by adding increasing concentrations of the fragment to the protein sample and monitoring the chemical shift changes to determine the dissociation constant (Kd).

Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can detect and quantify biomolecular interactions in real-time. It is well-suited for fragment screening due to its high sensitivity and throughput.

Materials:

  • Target protein

  • SPR sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound solutions at various concentrations in running buffer with matched DMSO concentration.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • System Priming: Prime the SPR system with running buffer to obtain a stable baseline.

  • Fragment Injection: Inject a series of concentrations of this compound (e.g., from 1 µM to 1 mM) over the sensor surface. Include a buffer-only injection for double referencing.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only injection signal from the data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.

Materials:

  • Purified target protein at high concentration (e.g., 5-10 mg/mL)

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Crystal Soaking:

    • Prepare a soaking solution by adding this compound to the crystallization mother liquor to a final concentration of 1-10 mM.

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the electron density map for evidence of the bound fragment.

    • Build the fragment into the density and refine the structure of the protein-fragment complex.

  • Analysis of Binding Mode: Analyze the refined structure to understand the key interactions between this compound and the target protein.

Visualizations

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Fragment 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Screening Biophysical Screening (NMR, SPR) Fragment->Screening  Screening Validation Hit Validation (Dose-response, Orthogonal Assays) Screening->Validation  Hit Identification Structure Structural Biology (X-ray Crystallography) Validation->Structure  Structural  Characterization Optimization Structure-Guided Fragment Elaboration Structure->Optimization  Design Cycle Lead Lead Compound Optimization->Lead

Caption: A general workflow for fragment-based drug discovery.

Metalloenzyme_Inhibition cluster_0 Metalloenzyme Active Site cluster_1 Fragment Binding Mg1 Mg²⁺ Mg2 Mg²⁺ DNA Viral DNA Substrate Fragment Indole-2-carboxylic acid Fragment Chelation Chelation Fragment->Chelation Chelation->Mg1 Chelation->Mg2 Inhibition Inhibition of DNA Binding Chelation->Inhibition Inhibition->DNA

Caption: Proposed mechanism of metalloenzyme inhibition by indole-2-carboxylic acid fragments.

References

Application Notes & Protocols: Formulation of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These are generalized protocols and may require optimization based on specific experimental needs and observed compound behavior. Empirical validation of solubility and stability in the chosen formulation is highly recommended.

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. While specific data for this compound is limited, its structural analog, 5-fluoro-1H-indole-2-carboxylic acid, is known to be an antagonist of NMDA receptor-associated glycine sites.[1] Indole derivatives, as a class, are of significant interest in drug discovery for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This document provides detailed procedures for the preparation of this compound for both in vitro and in vivo research applications, addressing its likely poor aqueous solubility.

Compound Information
PropertyValueSource
CAS Number 167631-50-7[5]
Molecular Formula C₁₀H₈FNO₂[5]
Molecular Weight 193.17 g/mol [5]
Appearance Likely a solid crystalline powder, white to off-white.[6]
Storage Store at room temperature.[1]
Solubility and Formulation Considerations

Based on its carboxylic acid moiety and indole core, this compound is predicted to be a poorly water-soluble compound.[6] The carboxylic acid group suggests that its solubility will be pH-dependent, increasing at higher pH values due to deprotonation. Strategies to enhance solubility for experimental use are crucial.[7][8]

Key Formulation Strategies:

  • pH Adjustment: Increasing the pH of aqueous solutions can deprotonate the carboxylic acid, forming a more soluble salt.[7][9]

  • Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can aid in solubilization.[8]

  • Surfactants: Non-ionic surfactants can be used to create micellar formulations that improve solubility and stability.[10]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Assays

This protocol details the preparation of a high-concentration stock solution, typically in an organic solvent, for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but monitor for any signs of degradation.

  • Visually inspect the solution for any undissolved particulates. If present, centrifuge the solution at high speed for 5 minutes and transfer the supernatant to a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Working Solution Preparation:

  • For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

  • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Protocol 2: Formulation for In Vivo Oral Administration (Rodent)

This protocol provides a method for preparing an oral dosing formulation suitable for administration to rodents, using a common vehicle for poorly soluble compounds.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile water or saline

  • Homogenizer or sonicator

  • pH meter

Formulation Vehicle (Example):

  • 10% PEG 400

  • 5% Tween® 80

  • 85% Water (or saline)

Procedure:

  • Weigh the required amount of this compound.

  • In a suitable container, add the PEG 400 and Tween® 80.

  • Add the compound to the PEG 400/Tween® 80 mixture and vortex or sonicate until a uniform dispersion or solution is achieved.

  • Slowly add the water or saline to the mixture while continuously stirring or homogenizing.

  • If necessary, adjust the pH of the final formulation to a physiologically acceptable range (pH 4-8) to improve solubility and stability.[8] A dilute NaOH solution can be used for this purpose.

  • Visually inspect the final formulation for homogeneity. It should be a clear solution or a fine, uniform suspension.

  • Prepare the formulation fresh on the day of the experiment. If storage is necessary, conduct stability tests to determine appropriate conditions and duration.

Visualizations

Experimental Workflow: In Vitro Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentrations in Culture Medium stock->working treat Treat Cells with Compound (e.g., 24, 48, 72h) working->treat seed Seed Cancer Cells in 96-well Plate seed->treat assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) treat->assay read Read Absorbance or Luminescence assay->read plot Plot Dose-Response Curve read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for assessing compound cytotoxicity.

Potential Signaling Pathway: NMDA Receptor Antagonism

G cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling NMDAR NMDA Receptor Ca Ca²+ Influx NMDAR->Ca Channel Opening Glu Glutamate Glu->NMDAR Binds Gly Glycine Gly->NMDAR Co-agonist Binding Comp 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid Comp->NMDAR Antagonizes Glycine Site Signal Downstream Signaling (e.g., CaMKII, CREB) Ca->Signal Effect Neuronal Effects Signal->Effect

Caption: Inhibition of NMDA receptor signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the preparation of this compound.

IssuePotential Cause(s)Recommended Solutions
Step 1: Fischer Indole Synthesis - Low yield of ethyl 5-fluoro-1H-indole-2-carboxylate Inappropriate Acid Catalyst: The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition of the starting materials or product, while a weak catalyst may not effectively promote the reaction.Experiment with various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific setup. Polyphosphoric acid (PPA) can be effective for less reactive substrates.
Formation of Tar and Polymeric Byproducts: The highly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.Consider using milder reaction conditions, such as a lower temperature or a less concentrated acid. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials.Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: N-methylation - Low yield of ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate Incomplete Deprotonation: The indole nitrogen must be deprotonated to become nucleophilic enough to react with the methylating agent.Use a sufficiently strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the base.
Side Reaction (C-alkylation): While N-alkylation is generally favored, some C-alkylation at the C3 position can occur, leading to a mixture of products.The choice of solvent can influence regioselectivity. Using a more polar solvent like DMF can favor N-alkylation.
Low Reactivity of Methylating Agent: The chosen methylating agent may not be reactive enough under the reaction conditions.Methyl iodide is a common and reactive methylating agent. If yields are still low, consider a more reactive agent, but be mindful of potential side reactions.
Step 3: Hydrolysis - Incomplete conversion to this compound Insufficient Base: The hydrolysis of the ester requires a stoichiometric amount of base.Use a slight excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to ensure complete saponification.
Reaction Time/Temperature: The hydrolysis may be slow at room temperature.Heating the reaction mixture can increase the rate of hydrolysis. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
General Issues Purification Challenges: The final product or intermediates may be difficult to purify due to the presence of closely related impurities.If standard silica gel chromatography is not effective, consider using a different stationary phase like alumina or employing reverse-phase chromatography. Recrystallization can be a highly effective method for purifying solid products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The Fischer indole synthesis is often the most challenging step. The success of this reaction is highly dependent on the choice of acid catalyst and the reaction conditions. The electron-withdrawing nature of the fluorine substituent on the phenylhydrazine can decrease its reactivity, potentially requiring stronger acidic conditions or longer reaction times.

Q2: I am observing multiple spots on my TLC after the N-methylation step. What could they be?

A2: Besides the desired N-methylated product and unreacted starting material, you may be observing the C3-alkylated byproduct. The indole ring has two potentially nucleophilic sites, the N1 and C3 positions. While N-alkylation is generally thermodynamically favored, kinetic C-alkylation can occur.

Q3: Can I use a different methylating agent besides methyl iodide?

A3: Yes, other methylating agents like dimethyl sulfate or dimethyl carbonate can be used.[1] However, methyl iodide is a common and effective choice for this type of reaction.[2] Be aware that different methylating agents may require optimization of the reaction conditions (base, solvent, temperature).

Q4: My final product is showing a low melting point and appears impure even after chromatography. What can I do?

A4: If chromatographic purification is insufficient, consider recrystallization from a suitable solvent system. This can be very effective in removing small amounts of impurities and improving the crystalline nature of your final product.

Data Presentation

The following table summarizes typical yields for the multi-step synthesis of this compound based on related literature procedures. Please note that actual yields may vary depending on the specific experimental conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Fischer Indole Synthesis4-FluorophenylhydrazineEthyl 5-fluoro-1H-indole-2-carboxylate60-75%
2N-methylationEthyl 5-fluoro-1H-indole-2-carboxylateEthyl 5-fluoro-1-methyl-1H-indole-2-carboxylate85-95%
3HydrolysisEthyl 5-fluoro-1-methyl-1H-indole-2-carboxylateThis compound>90%

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.

  • Cool the reaction mixture and add a strong acid catalyst, such as a solution of sulfuric acid in ethanol or polyphosphoric acid.

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (N-methylation)

  • To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF, methanol, and water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-methylation cluster_step3 Step 3: Hydrolysis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone_Formation 4-Fluorophenylhydrazine->Hydrazone_Formation Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Pyruvate->Hydrazone_Formation Ethyl_5_fluoro_1H_indole_2_carboxylate Ethyl_5_fluoro_1H_indole_2_carboxylate Hydrazone_Formation->Ethyl_5_fluoro_1H_indole_2_carboxylate  Acid Catalyst,  Heat Ethyl_5_fluoro_1H_indole_2_carboxylate_2 Ethyl 5-fluoro-1H-indole-2-carboxylate N_methylation N_methylation Ethyl_5_fluoro_1H_indole_2_carboxylate_2->N_methylation Methyl_Iodide Methyl_Iodide Methyl_Iodide->N_methylation  NaH, DMF Ethyl_5_fluoro_1_methyl_1H_indole_2_carboxylate Ethyl_5_fluoro_1_methyl_1H_indole_2_carboxylate N_methylation->Ethyl_5_fluoro_1_methyl_1H_indole_2_carboxylate Ethyl_5_fluoro_1_methyl_1H_indole_2_carboxylate_2 Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate Final_Product This compound Ethyl_5_fluoro_1_methyl_1H_indole_2_carboxylate_2->Final_Product  LiOH, THF/MeOH/H2O

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Step1 Step 1: Fischer Indole Synthesis? Start->Step1 Step2 Step 2: N-methylation? Start->Step2 Step3 Step 3: Hydrolysis? Start->Step3 Catalyst Optimize Acid Catalyst Step1->Catalyst Conditions Adjust Temperature/Time Step1->Conditions Reaction_Progress Monitor Reaction to Completion (TLC/LC-MS) Step1->Reaction_Progress Step2->Conditions Deprotonation Ensure Complete Deprotonation (Stronger Base/Anhydrous Conditions) Step2->Deprotonation Regioselectivity Check for C-alkylation (Adjust Solvent) Step2->Regioselectivity Step3->Conditions Base_Stoichiometry Ensure Sufficient Base (Use Slight Excess) Step3->Base_Stoichiometry Step3->Reaction_Progress

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

A1: Discoloration in indole derivatives is common and often arises from trace impurities or degradation products formed during synthesis or work-up. Potential causes include:

  • Residual Starting Materials: Incomplete reaction can leave colored starting materials or intermediates.

  • Oxidation: Indoles can be sensitive to air and light, leading to the formation of colored oxidative byproducts.

  • Thermal Degradation: Overheating during solvent evaporation can cause decomposition.[1]

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter it hot through celite to remove the carbon and adsorbed impurities. Be aware that this can sometimes lead to product loss.[1]

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively leave colored impurities in the mother liquor. (See Protocol 1).

  • Minimize Heat: Use a rotary evaporator at moderate temperatures and avoid prolonged heating during work-up and purification steps.[1]

Q2: I'm experiencing low yields after my purification attempts. What are the common reasons for product loss?

A2: Low yields can stem from several factors during purification:

  • Inappropriate Solvent Choice: During recrystallization, if the product is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.[1]

  • Solubility in Wash Solvents: Washing the purified solid with a solvent in which it has moderate solubility will lead to yield loss. Always use pre-chilled, minimally effective solvents for washing.[1]

  • Product Adsorption: The compound may irreversibly adsorb to silica gel during column chromatography, especially if the silica is too acidic or if the wrong solvent system is used.

  • Mechanical Losses: Physical loss of material during transfers between flasks, on filter paper, etc., can add up.

Q3: What are the most likely impurities I should expect when working with this compound?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the N-methylation of 5-fluoro-1H-indole-2-carboxylic acid. Therefore, common impurities could include:

  • Unreacted Starting Material: 5-fluoro-1H-indole-2-carboxylic acid (the N-H precursor).

  • Regioisomers: If the synthesis is not fully optimized, isomers from side reactions might be present.[2]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexane).

  • Byproducts from Reagents: Impurities from the methylating agent or base used in the reaction.

Q4: How does the N-methylation affect the purification strategy compared to its precursor, 5-fluoro-1H-indole-2-carboxylic acid?

A4: The replacement of the N-H proton with a methyl group has important consequences for purification:

  • Polarity: this compound is less polar than its N-H analog because it has lost a hydrogen bond donor site. This means it will be more soluble in less polar organic solvents and will have a higher Rf value in thin-layer chromatography (TLC) and a shorter retention time in normal-phase HPLC.

  • Solubility: The change in polarity affects solubility. While the parent compound has good solubility in polar solvents, the N-methylated version will likely show increased solubility in solvents like dichloromethane and ethyl acetate and decreased solubility in highly polar solvents like water.[3]

  • Acidity: The acidic proton is now on the carboxylic acid group only, which simplifies its acid-base chemistry during extraction or pH-dependent solubility manipulations.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common purification issues.

PurificationWorkflow Crude Crude Product (Post-Workup) Purity_Check1 Assess Purity (TLC, NMR, LCMS) Crude->Purity_Check1 Recrystallize Protocol 1: Recrystallization Purity_Check1->Recrystallize Purity < 95% or Discolored Pure_Product Pure Product (>97%) Purity_Check1->Pure_Product Purity > 97% Purity_Check2 Assess Purity Recrystallize->Purity_Check2 Chromatography Protocol 2: Column Chromatography Purity_Check2->Chromatography Impurities Persist Purity_Check2->Pure_Product Purity > 97% Chromatography->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree start Impure Product After Initial Purification q1 What is the nature of the major impurity? start->q1 a1 Starting Material (e.g., 5-fluoro-1H-indole-2-CA) q1->a1 More Polar a2 Non-polar Byproduct q1->a2 Less Polar a3 Polar Byproduct / Baseline q1->a3 Much More Polar a4 Multiple Impurities / Smearing on TLC q1->a4 Similar Polarity sol1 Recrystallize from a solvent that poorly solubilizes the more polar starting material. a1->sol1 sol2 Use Column Chromatography. Increase eluent polarity gradually to separate from less polar impurity. a2->sol2 sol3 Use Column Chromatography. Start with a less polar eluent to wash off desired product first. a3->sol3 sol4 Consider Preparative HPLC for structurally similar impurities. a4->sol4

Caption: Decision tree for selecting a secondary purification method.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective first-pass purification technique for crystalline solids. The key is selecting an appropriate solvent or solvent system.

Methodology: Solvent Screening

  • Place approximately 10-20 mg of the crude product into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent from the table below.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.[1]

  • Gently heat the tubes that did not dissolve. A suitable solvent will dissolve the compound completely upon heating.[1]

  • Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath.

  • The ideal solvent is one that shows high crystal formation upon cooling.

Data Presentation: Suggested Recrystallization Solvents

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol 5.278Good general-purpose solvent for indole carboxylic acids.
Ethyl Acetate 4.477Often a good choice; may need to be paired with a non-polar solvent.
Toluene 2.4111Good for less polar compounds; use with care.
Acetonitrile 5.882Can be effective, but may co-crystallize.
Ethanol/Water MixVariableA common system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/Hexane MixVariableA good system for controlling polarity. Dissolve in hot ethyl acetate, add hexane until cloudy.

Procedure:

  • Dissolve the crude compound in the minimum amount of the chosen boiling solvent.

  • If required, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form large crystals.

  • Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

If recrystallization fails to remove impurities, flash column chromatography is the next logical step.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the desired product a retention factor (Rf) of ~0.3. A common starting point for indole carboxylic acids is a mixture of Hexane/Ethyl Acetate with 1% acetic or formic acid to improve peak shape and prevent streaking.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Example Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of 20% to 60% Ethyl Acetate in Hexane + 1% Acetic Acid
Detection UV light at 254 nm
Expected Elution The product should elute after non-polar impurities and before highly polar impurities like the N-H starting material.

Disclaimer: This guide provides general procedures and troubleshooting advice based on established chemical principles and data from related compounds.[1][4] Researchers should always perform small-scale tests to optimize conditions for their specific sample and impurity profile.

References

stability issues of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid in solution. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Troubleshooting Guide

Issue: Rapid Degradation of the Compound in Solution

  • Question: My this compound solution is showing rapid degradation, observed as a loss of the main peak and the appearance of new peaks in my HPLC analysis. What are the potential causes and how can I mitigate this?

  • Answer: Rapid degradation of indole derivatives like this compound in solution can be attributed to several factors. The primary suspects are pH, temperature, light exposure, and oxidative stress.

    Troubleshooting Steps:

    • pH Assessment: The carboxylic acid moiety makes the compound's stability pH-dependent. At extreme pH values, both acidic and basic hydrolysis can occur.

      • Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 7. Avoid strongly acidic or alkaline conditions. If your experiment requires a specific pH outside this range, prepare the solution fresh and use it immediately.

    • Temperature Control: Elevated temperatures can accelerate degradation.

      • Recommendation: Store stock solutions and experimental samples at low temperatures (2-8°C). For long-term storage, consider freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Light Sensitivity: Indole rings are often photosensitive and can degrade upon exposure to UV or even ambient light.

      • Recommendation: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Oxidative Stress: The indole nucleus can be susceptible to oxidation.

      • Recommendation: Use degassed solvents to prepare your solutions. If the application allows, consider adding antioxidants. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue: Poor Solubility and Precipitation

  • Question: I am having difficulty dissolving this compound, or it is precipitating out of solution over time. What should I do?

  • Answer: The solubility of this compound is influenced by its carboxylic acid group and the fluorinated indole ring.

    Troubleshooting Steps:

    • Solvent Selection: While the carboxylic acid group imparts some polarity, the overall molecule has significant non-polar character.

      • Recommendation: For initial dissolution, consider using a small amount of an organic co-solvent such as DMSO, DMF, or ethanol before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH.

      • Recommendation: The compound will be more soluble in its ionized (deprotonated) form. Gently increasing the pH of the aqueous solution with a dilute base (e.g., 0.1 M NaOH) can significantly improve solubility. Aim for a pH above the compound's pKa.

    • Concentration: Attempting to prepare solutions at concentrations above the compound's solubility limit will lead to precipitation.

      • Recommendation: Determine the solubility limit in your chosen solvent system before preparing high-concentration stock solutions.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8°C) for enhanced long-term stability.

  • Q2: How can I monitor the stability of my solution over time?

    • A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[1][2] This will allow you to quantify the parent compound and detect the formation of any degradation products.

  • Q3: What are the likely degradation pathways for this molecule?

      • Hydrolysis: Cleavage of the carboxylic acid group under strong acidic or basic conditions.

      • Oxidation: Oxidation of the indole ring.

      • Photodegradation: Light-induced degradation of the indole ring system.

  • Q4: Are there any known incompatibilities with common excipients or solvents?

    • A4: Avoid strong oxidizing agents and highly acidic or basic conditions. When using co-solvents, ensure they are of high purity, as impurities can sometimes catalyze degradation.

Data Presentation

The following table summarizes the expected stability of this compound under forced degradation conditions. This data is illustrative and based on the general behavior of similar indole derivatives. Actual results may vary.

ConditionStressorTimeExpected DegradationPotential Degradants
Acidic 0.1 M HCl at 60°C24 hoursModerateDecarboxylation product
Basic 0.1 M NaOH at 60°C24 hoursSignificantRing-opened products
Oxidative 3% H₂O₂ at RT24 hoursModerate to SignificantOxidized indole species
Thermal 60°C (Solid)48 hoursLow-
Photolytic UV/Vis light24 hoursModeratePhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[3][4][6]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid):

    • Place the solid compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

cluster_workflow Stability Testing Workflow prep Sample Preparation (Stock Solution) stress Application of Stress (pH, Temp, Light, Oxidant) prep->stress analysis HPLC/LC-MS Analysis stress->analysis data Data Interpretation (% Degradation, Impurity Profile) analysis->data

Caption: A general experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Degradation start Degradation Observed? check_ph Check pH of Solution start->check_ph Yes check_temp Review Storage & Experiment Temperature start->check_temp Yes check_light Assess Light Exposure start->check_light Yes check_oxidant Consider Oxidative Stress start->check_oxidant Yes mitigate_ph Use Buffer (pH 4-7) Prepare Fresh check_ph->mitigate_ph mitigate_temp Store at 2-8°C or Frozen Avoid Freeze-Thaw check_temp->mitigate_temp mitigate_light Use Amber Vials Work in Low Light check_light->mitigate_light mitigate_oxidant Use Degassed Solvents Inert Atmosphere check_oxidant->mitigate_oxidant end Stability Improved mitigate_ph->end mitigate_temp->end mitigate_light->end mitigate_oxidant->end

Caption: A decision tree for troubleshooting stability issues.

cluster_pathway Hypothetical Degradation Pathways parent This compound decarbox Decarboxylation Product parent->decarbox Acidic Hydrolysis ring_open Ring-Opened Product parent->ring_open Basic Hydrolysis oxidized Oxidized Indole parent->oxidized Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for the molecule.

References

Technical Support Center: Optimizing Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Troubleshooting Guide

Issue 1: Low yield during the formation of the 5-fluoroindole-2-carboxylate core.

  • Question: My synthesis of the initial 5-fluoroindole-2-carboxylate ester results in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in indole synthesis, such as the Fischer indole synthesis, can stem from several factors. One common issue is the decomposition of the hydrazine precursor or the hydrazone intermediate, especially under harsh acidic conditions. The electron-withdrawing nature of the fluorine atom can also deactivate the aniline precursor towards certain cyclization reactions.

    Troubleshooting Steps:

    • Choice of Acid Catalyst: The strength and concentration of the acid catalyst are critical. If using a strong acid like sulfuric or polyphosphoric acid, try a milder catalyst such as zinc chloride or an acidic resin.

    • Reaction Temperature and Time: Optimize the temperature and reaction time. High temperatures can lead to degradation, while insufficient time will result in incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Alternative Synthetic Routes: If the Fischer indole synthesis is problematic, consider alternative methods like the Leimgruber-Batcho or Sugasawa indole syntheses which may be more suitable for electron-deficient anilines.[1]

Issue 2: Incomplete N-methylation of the indole nitrogen.

  • Question: I am struggling to achieve complete N-methylation of my 5-fluoroindole-2-carboxylate ester. What conditions should I optimize?

  • Answer: Incomplete N-methylation is often due to an insufficiently strong base, steric hindrance, or suboptimal reaction conditions. The indole NH is not highly acidic, requiring a strong base for deprotonation.

    Troubleshooting Steps:

    • Base Selection: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Solvent Choice: Use a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to facilitate the reaction.

    • Methylating Agent: While methyl iodide (CH₃I) is common, dimethyl sulfate ((CH₃)₂SO₄) can sometimes be more effective.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve the reaction rate, but be cautious of potential side reactions.

Issue 3: Difficulty in hydrolyzing the ethyl/methyl ester to the carboxylic acid.

  • Question: The final ester hydrolysis step is sluggish or leads to decomposition of my product. How can I achieve clean and complete hydrolysis?

  • Answer: Ester hydrolysis of indole-2-carboxylates can sometimes be challenging. Strong basic conditions (like concentrated NaOH or KOH) at high temperatures can lead to decarboxylation or other side reactions.

    Troubleshooting Steps:

    • Reaction Conditions: Use a mixture of an alcohol (like methanol or ethanol) and water as the solvent with a moderate concentration of NaOH or LiOH.[2]

    • Temperature Control: Perform the reaction at a controlled temperature, for instance, by refluxing gently (around 80°C), and monitor the reaction by TLC to avoid prolonged reaction times that could lead to degradation.[2]

    • Acidic Hydrolysis: As an alternative, consider acidic hydrolysis, although this is less common for indoles and may require careful optimization to avoid degradation of the indole ring.

Frequently Asked Questions (FAQs)

  • Question: What is a common starting material for the synthesis of this compound?

  • Answer: A common and cost-effective starting point is 4-fluoroaniline, which can be converted to the corresponding hydrazine for a Fischer indole synthesis or used in other indole-forming reactions.[1] Another approach involves starting with 4-fluoronitrobenzene.[1]

  • Question: At which stage is it best to perform the N-methylation?

  • Answer: N-methylation is typically performed on the 5-fluoroindole-2-carboxylate ester before the final hydrolysis step. Methylating the final carboxylic acid is more challenging due to the presence of the acidic carboxylic proton.

  • Question: What are typical purification methods for the final product?

  • Answer: The final product, this compound, is a solid. Purification is generally achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.

  • Question: Are there any known side reactions to be aware of?

  • Answer: A potential side reaction during ester hydrolysis under harsh basic conditions is decarboxylation of the indole-2-carboxylic acid. During N-methylation, if the reaction conditions are not well-controlled, C-methylation can occur, although it is less common for the indole nitrogen.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Indole Esters

EntryBaseAlkylating AgentSolventTemperature (°C)Yield (%)Reference
1aq. KOHAllyl bromideAcetone20>90 (for ethyl 1-allyl-1H-indole-2-carboxylate)[3]
2aq. KOHBenzyl bromideAcetone20>90 (for ethyl 1-benzyl-1H-indole-2-carboxylate)[3]
3NaHMethyl iodideDMFRoom Temp.Not specifiedGeneral knowledge
4K₂CO₃Methyl iodideDMFRoom Temp.Not specified[4]

Table 2: Conditions for Ester Hydrolysis to Indole-2-carboxylic Acids

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaOHMethanol/Water80243[4]
2NaOHMethanol/Water801.545[2]
3aq. KOHAcetoneReflux1High[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

  • To a solution of 4-fluorophenylhydrazine hydrochloride in ethanol, add ethyl pyruvate.

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone.

  • Add a catalyst, such as zinc chloride or Eaton's reagent (P₂O₅ in MeSO₃H), to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-methylation of Ethyl 5-fluoro-1H-indole-2-carboxylate

  • Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the resulting ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate by column chromatography.

Protocol 3: Hydrolysis of Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

  • Dissolve the ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water (e.g., 3:1).[2]

  • Add sodium hydroxide pellets.

  • Heat the mixture to 80 °C and stir for 1.5-2 hours, monitoring the disappearance of the starting material by TLC.[2]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of around 6 with a suitable acid like acetic acid or dilute HCl.[2]

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow start 4-Fluoroaniline step1 Fischer Indole Synthesis (with Ethyl Pyruvate) start->step1 intermediate1 Ethyl 5-fluoro-1H-indole-2-carboxylate step1->intermediate1 step2 N-Methylation (e.g., NaH, CH3I in DMF) intermediate1->step2 intermediate2 Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate step2->intermediate2 step3 Ester Hydrolysis (e.g., NaOH in EtOH/H2O) intermediate2->step3 end_product This compound step3->end_product G cluster_troubleshooting Troubleshooting Low Yield in N-Methylation start Low Yield in N-Methylation q1 Is the base strong enough? (e.g., K2CO3 vs. NaH) start->q1 a1_yes Proceed to check solvent and temperature q1->a1_yes Yes a1_no Switch to a stronger base (NaH, t-BuOK) q1->a1_no No q2 Is the solvent appropriate? (Polar aprotic like DMF/THF) a1_yes->q2 a2_yes Optimize temperature q2->a2_yes Yes a2_no Change to a suitable polar aprotic solvent q2->a2_no No q3 Is the temperature optimized? a2_yes->q3 a3_yes Consider alternative methylating agent ((CH3)2SO4) q3->a3_yes Yes a3_no Gently heat the reaction (e.g., 40-60 °C) and monitor by TLC q3->a3_no No

References

Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Indole Product

  • Question: My reaction has resulted in a low yield or complete absence of the target this compound. What are the likely causes?

  • Answer: Low or no yield can stem from several factors, primarily related to the stability of intermediates and reaction conditions. In routes like the Fischer indole synthesis, certain substitution patterns can cause the reaction to fail[1].

    • Incomplete Cyclization: The final ring-closing step to form the indole nucleus may not have reached completion. This can be particularly problematic with electron-withdrawing groups like fluorine on the aromatic ring, which can hinder the reaction[2].

      • Troubleshooting:

        • Increase the reaction temperature or prolong the reaction time.

        • Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂, to promote cyclization[2][3].

    • Degradation of Starting Materials or Intermediates: The arylhydrazine precursor or the intermediate hydrazone may be unstable under the reaction conditions.

      • Troubleshooting:

        • Ensure the quality of the starting (4-fluoro-1-methylphenyl)hydrazine.

        • Form the hydrazone in situ if it is found to be unstable.

    • Side Reactions Dominating: Competing side reactions may be consuming the starting materials. (See subsequent troubleshooting points for specific side reactions).

Issue 2: Presence of Regioisomers in the Product Mixture

  • Question: I have identified an isomeric impurity in my final product. How can this be avoided?

  • Answer: The formation of regioisomers is a common issue in Fischer indole synthesis when using an unsymmetrical ketone or aldehyde[2]. For the synthesis of a 2-carboxylic acid derivative, a common precursor is the corresponding ester, synthesized from a pyruvate derivative. If an alternative unsymmetrical ketone is used, regioisomer formation is a significant risk.

    • Potential Cause: Use of an inappropriate or impure starting keto-acid or keto-ester.

    • Troubleshooting:

      • Ensure the use of a symmetrical starting material like pyruvic acid or its ester to form the hydrazone. This will ensure that cyclization can only occur in one direction to yield the 2-substituted indole.

      • Carefully purify the starting materials to remove any isomeric impurities.

      • If regioisomers are unavoidable due to the chosen synthetic route, they will likely require careful chromatographic separation.

Issue 3: Formation of a Decarboxylated Byproduct

  • Question: My analysis shows the presence of 5-fluoro-1-methyl-1H-indole. What is causing the loss of the carboxylic acid group?

  • Answer: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under acidic or basic conditions[3].

    • Potential Causes:

      • Excessive Heat: The reaction temperature during indole formation or during the final hydrolysis of an ester precursor may be too high.

      • Harsh pH Conditions: Strong acidic or basic conditions used during workup or purification can promote decarboxylation. A patent describes the decarboxylation of heterocyclic carboxylic acids at temperatures between 85-150 °C[4].

    • Troubleshooting:

      • Temperature Control: Carefully monitor and control the reaction temperature. If possible, use milder conditions for a longer duration.

      • pH Neutralization: After acidic or basic reaction steps, neutralize the mixture promptly and under mild conditions (e.g., using a buffered solution or performing the neutralization at low temperatures).

      • Purification Method: Avoid purification methods that require high heat, such as distillation of the crude product. Opt for crystallization or column chromatography at ambient temperature.

Issue 4: Over-reduction of the Indole Ring

  • Question: I am observing the formation of 5-fluoro-1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (indoline). How can I prevent this?

  • Answer: The indole ring can be reduced to an indoline under certain reductive conditions, particularly during catalytic hydrogenation if it is used in a synthetic step (e.g., for the reduction of a nitro group in an alternative synthesis route)[2].

    • Potential Causes:

      • Harsh Hydrogenation Conditions: High hydrogen pressure, elevated temperature, or a highly active catalyst (like rhodium on carbon) can lead to the reduction of the indole ring.

      • Prolonged Reaction Time: Leaving the reaction under reducing conditions for too long can result in over-reduction.

    • Troubleshooting:

      • Monitor the Reaction: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it as soon as the desired transformation is complete[2].

      • Milder Conditions: Use a less active catalyst (e.g., palladium on carbon), lower hydrogen pressure, and ambient temperature.

      • Alternative Reductants: If reducing a functional group, consider chemical reducing agents (e.g., SnCl₂/HCl for a nitro group) that are less likely to affect the indole ring.

Issue 5: Polymerization and Tar Formation

  • Question: My reaction mixture has turned into a dark, tar-like substance. What is the cause, and how can it be mitigated?

  • Answer: Indoles are known to be unstable in the presence of strong acids and can polymerize[2]. This is a frequent issue in acid-catalyzed reactions like the Fischer indole synthesis.

    • Potential Causes:

      • Use of Strong Brønsted Acids: Concentrated sulfuric acid or hydrochloric acid can promote polymerization[2].

      • High Localized Temperatures: Poor stirring can lead to localized overheating, which can accelerate degradation and polymerization.

    • Troubleshooting:

      • Milder Acid Catalysts: Consider using a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can be less harsh than strong Brønsted acids[2][3].

      • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature.

      • Solvent Choice: The choice of solvent can influence stability. Running the reaction in a higher-boiling point solvent at a controlled temperature may give better results than heating neat.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound and what are its challenges?

    • A common route is the Fischer indole synthesis using (4-fluorophenyl)hydrazine and pyruvic acid (or an ester thereof), followed by N-methylation of the indole nitrogen and subsequent hydrolysis of the ester to the carboxylic acid. The primary challenges include potential polymerization under acidic conditions, decarboxylation of the final product, and ensuring complete cyclization.

  • Q2: How does the fluorine substituent affect the synthesis?

    • The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, potentially making the electrophilic cyclization step of the Fischer indole synthesis more difficult and requiring harsher conditions (e.g., stronger acids or higher temperatures)[2]. This, in turn, can increase the likelihood of side reactions like polymerization.

  • Q3: What are the best practices for the N-methylation step?

    • N-methylation of the indole can be achieved using reagents like methyl iodide or dimethyl sulfate with a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone). A key side reaction can be C-methylation, although N-methylation is generally favored. To avoid this, use a strong base to fully deprotonate the indole nitrogen before adding the methylating agent. Using milder methylating agents under controlled temperatures can also improve selectivity[5].

  • Q4: Are there any specific safety precautions to consider?

    • Many reagents used in indole synthesis are hazardous. Phenylhydrazines can be toxic and carcinogenic. Methylating agents like methyl iodide and dimethyl sulfate are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data on Side Products in Related Syntheses

Reaction TypeTarget CompoundSide Product(s)Conditions Leading to Side ProductObserved Yield of Side ProductReference
Fischer IndolizationC3 N-substituted indoles3-methylindole and anilineAcidic conditions (e.g., AcOH, H₂SO₄) leading to reaction failureSignificant byproducts observed[1]
IodinationMethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate intermediate6-chloro-7-iodo-2(3H)-benzoxazoloneUnoptimized iodination conditionsSignificant side product[6]
Fischer Indole SynthesisGeneral IndolesTar/PolymersStrong Brønsted acids (e.g., H₂SO₄)Not quantified[2]
Fischer Indole SynthesisGeneral IndolesIndoline (over-reduction)Harsh catalytic hydrogenationNot quantified[2]

Experimental Protocols

1. Fischer Indole Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate

This protocol is a representative method. Optimization may be required.

  • Materials: (4-Fluorophenyl)hydrazine hydrochloride, ethyl pyruvate, ethanol, zinc chloride (ZnCl₂).

  • Procedure:

    • A mixture of (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol is stirred at room temperature for 1-2 hours to form the hydrazone.

    • The solvent is removed under reduced pressure.

    • The crude hydrazone is added to a pre-heated flask containing anhydrous zinc chloride (2-3 equivalents) at 120-140°C under an inert atmosphere (e.g., Nitrogen or Argon).

    • The mixture is stirred vigorously for 1-2 hours. The reaction should be monitored by TLC.

    • After cooling, the reaction mixture is treated with dilute HCl and extracted with ethyl acetate.

    • The organic layer is washed with water, brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 5-fluoro-1H-indole-2-carboxylate.

2. N-methylation of Ethyl 5-Fluoro-1H-indole-2-carboxylate

  • Materials: Ethyl 5-fluoro-1H-indole-2-carboxylate, sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (CH₃I), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases.

    • Add methyl iodide (1.5 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction carefully by adding ice-cold water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with water, brine, dried, and concentrated.

    • Purify the crude product by column chromatography to obtain ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate.

3. Hydrolysis to this compound

  • Materials: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the ester (1 equivalent) in a mixture of THF and water.

    • Add LiOH (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

    • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield and Purity start->check_yield end_ok Successful Synthesis end_fail Synthesis Failed check_yield->end_ok High Yield & Purity low_yield Low Yield / No Product check_yield->low_yield Low / None complex_mixture Complex Mixture / Impurities check_yield->complex_mixture Impure check_cyclization Incomplete Cyclization? low_yield->check_cyclization identify_impurity Identify Impurity by MS, NMR complex_mixture->identify_impurity check_cyclization->end_fail No, other issue adjust_conditions Increase Temp / Time Use Stronger Acid check_cyclization->adjust_conditions Yes adjust_conditions->start Retry Synthesis is_isomer Isomer? identify_impurity->is_isomer is_decarboxylated Decarboxylated? is_isomer->is_decarboxylated No solve_isomer Check Starting Ketone Improve Purification is_isomer->solve_isomer Yes is_reduced Over-reduced? is_decarboxylated->is_reduced No solve_decarboxylation Lower Temp Milder pH is_decarboxylated->solve_decarboxylation Yes is_polymer Tar/Polymer? is_reduced->is_polymer No solve_reduction Milder Reducing Agent Monitor Reaction is_reduced->solve_reduction Yes is_polymer->end_fail No, unknown solve_polymer Use Milder Acid (ZnCl2) Ensure Good Stirring is_polymer->solve_polymer Yes solve_isomer->start Retry Synthesis solve_decarboxylation->start Retry Synthesis solve_reduction->start Retry Synthesis solve_polymer->start Retry Synthesis

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

References

troubleshooting 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Issues

  • Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

    Low yields can stem from several factors throughout the synthetic process. Common issues include incomplete reactions, side product formation, and degradation of the product. For indole syntheses, such as the Fischer indole synthesis, ensuring the correct temperature and acidic conditions is crucial.[1] Tar and polymer formation can occur in strongly acidic conditions; using a milder Lewis acid like ZnCl₂ might be beneficial.[1] Also, ensure that starting materials are pure and reagents are active. For instance, in reductions using metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), the metal should be finely powdered and activated.[1]

  • Q2: I am observing significant impurity formation in my reaction. How can I identify and minimize these impurities?

    Impurity formation is a common challenge. In the synthesis of similar indole derivatives, side products such as regioisomers or over-reduced species (indolines) can form.[1][2] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time.[1] If regioisomers are a possibility due to the use of an unsymmetrical ketone in a Fischer synthesis, purification by column chromatography will be necessary.[1] For syntheses involving iodination, side products like benzoxazolones have been identified, and optimizing reaction conditions can eliminate their formation.[2]

  • Q3: The N-methylation step of the indole is not proceeding to completion. What can I do?

    Incomplete N-methylation can be due to a number of factors including the choice of base, solvent, and methylating agent. A strong base, such as sodium hydride (NaH), is typically required to deprotonate the indole nitrogen. The solvent should be anhydrous, as the presence of water can quench the base. Dimethylformamide (DMF) or tetrahydrofuran (THF) are common choices. If using methyl iodide, ensure it is fresh as it can degrade over time. If the reaction is still sluggish, consider a more reactive methylating agent like dimethyl sulfate, but be aware of its higher toxicity.

Purification & Characterization

  • Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

    For indole-2-carboxylic acids, purification can often be achieved through crystallization. Many intermediates and final products in similar syntheses have been successfully purified by crystallization from solvents like aqueous ethanol.[3] This method avoids the need for chromatographic separations.[2][3] If crystallization is not effective, column chromatography on silica gel is a standard alternative. A solvent system of ethyl acetate and petroleum ether is often effective for indole derivatives.[4]

  • Q5: My NMR spectrum of the final product is showing unexpected peaks. How can I interpret this?

    Unexpected peaks in an NMR spectrum can indicate the presence of impurities, residual solvent, or regioisomers. Compare your spectrum to known spectra of 5-fluoroindole-2-carboxylic acid to identify characteristic peaks.[5][6] For example, the proton on the indole nitrogen typically appears as a broad singlet at a high chemical shift (around 11-13 ppm).[5] The fluorine atom will cause splitting of nearby proton and carbon signals, which can help in assigning the structure. If you suspect impurities, further purification is necessary. LC-MS can also be a powerful tool to identify the mass of the impurities, providing clues to their structure.[7]

  • Q6: What are the optimal storage conditions for this compound?

    The compound should be stored in a dry, sealed container at room temperature.[8] Indole derivatives can be sensitive to light and air, so storing under an inert atmosphere (like argon or nitrogen) can help prevent degradation over time.

Experimental Protocols & Data

Synthesis of this compound

A plausible synthetic route involves the Fischer indole synthesis followed by N-methylation and saponification.

Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Heat the mixture again to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: N-methylation of Ethyl 5-fluoro-1H-indole-2-carboxylate

  • Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours and monitor by TLC.

  • Quench the reaction by slowly adding ice water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Saponification to this compound

  • Dissolve the methylated ester from Step 2 in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to 80 °C for 2 hours.[9]

  • Cool the mixture to room temperature and acidify to pH 6 with acetic acid.[9]

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.[9]

StepKey ReagentsSolventTemperatureTypical YieldReference
1. Fischer Indole Synthesis 4-fluorophenylhydrazine hydrochloride, ethyl pyruvate, ZnCl₂EthanolReflux60-85%[4][10]
2. N-methylation NaH, Methyl IodideDMF0 °C to RT70-90%[4]
3. Saponification NaOHMethanol/Water80 °C40-50%[9]

Visual Guides

G cluster_synthesis Synthetic Workflow Start 4-Fluorophenylhydrazine + Ethyl Pyruvate Fischer Fischer Indole Synthesis (ZnCl₂, EtOH, Reflux) Start->Fischer Ester Ethyl 5-fluoro-1H-indole-2-carboxylate Fischer->Ester Methylation N-methylation (NaH, MeI, DMF) Ester->Methylation Methyl_Ester Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate Methylation->Methyl_Ester Saponification Saponification (NaOH, MeOH/H₂O) Methyl_Ester->Saponification Final_Product This compound Saponification->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Yes Monitor_TLC Monitor Reaction by TLC/LC-MS to Determine Optimal Time Side_Products->Monitor_TLC Yes Adjust_Stoichiometry Adjust Reagent Stoichiometry Side_Products->Adjust_Stoichiometry No Characterize_SP Characterize Side Products (NMR, MS) Monitor_TLC->Characterize_SP

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing the Solubility of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid. Its molecular structure contains both a polar carboxylic acid group and a larger, non-polar fluoroindole ring system. This combination results in poor aqueous solubility at neutral and acidic pH. The solubility is expected to increase in organic solvents and at higher pH values where the carboxylic acid group is deprotonated.

Q2: Why is my compound precipitating out of my aqueous buffer?

A2: Precipitation in aqueous buffers is a common issue for this compound due to its low intrinsic water solubility. This can be triggered by several factors, including the concentration of the compound exceeding its solubility limit, the pH of the buffer, and the presence of other components that may reduce solubility.

Q3: What is the pKa of this compound?

Q4: Can I use DMSO to dissolve the compound for my biological assay?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a strong organic solvent that can effectively dissolve this compound.[2] However, for cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5% v/v) to avoid solvent-induced toxicity. When preparing a stock solution in DMSO, subsequent dilution into your aqueous assay buffer may still lead to precipitation if the compound's aqueous solubility is exceeded.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Logical Workflow for Troubleshooting Precipitation

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No success Precipitation Resolved lower_conc->success lower_dmso Decrease final DMSO concentration check_dmso->lower_dmso Yes use_method Employ a solubility enhancement technique check_dmso->use_method No lower_dmso->success ph_adjust pH Adjustment use_method->ph_adjust cosolvent Co-solvents use_method->cosolvent cyclodextrin Cyclodextrins use_method->cyclodextrin surfactant Surfactants use_method->surfactant ph_adjust->success cosolvent->success cyclodextrin->success surfactant->success

Caption: Troubleshooting workflow for compound precipitation.

Solubility Enhancement Strategies

Several techniques can be employed to increase the solubility of this compound. The choice of method will depend on the specific experimental requirements, such as the desired concentration and the compatibility with downstream applications.

pH Adjustment

Adjusting the pH of the aqueous solution is a primary method for increasing the solubility of ionizable compounds like carboxylic acids. By raising the pH above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate salt form.

Quantitative Data (Illustrative)

pHExpected Aqueous Solubility (mg/mL)
2.0< 0.01
4.00.05
7.41 - 5
9.0> 10
Note: These are estimated values. Actual solubility should be determined experimentally.

Experimental Protocol: Solubility Enhancement by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Quantitative Data (Illustrative)

Co-solvent System (v/v)Expected Solubility (mg/mL)
100% Water< 0.01
10% Ethanol in Water0.1 - 0.5
20% PEG 400 in Water0.5 - 2.0
50% DMSO in Water> 20
Note: These are estimated values. Actual solubility should be determined experimentally.

Experimental Protocol: Co-solvent Solubility Assessment

  • Prepare Co-solvent Mixtures: Prepare various mixtures of a co-solvent (e.g., ethanol, PEG 400, DMSO) with your aqueous buffer.

  • Compound Addition: Add an excess of the compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-5 from the pH adjustment protocol.

Workflow for Preparing a Co-solvent Formulation

start Start with solid compound dissolve_dmso Dissolve in 100% DMSO (High concentration stock) start->dissolve_dmso intermediate_dilution Prepare intermediate dilution in co-solvent (e.g., PEG 400) dissolve_dmso->intermediate_dilution final_dilution Add to aqueous buffer to final concentration intermediate_dilution->final_dilution check_precipitation Observe for precipitation final_dilution->check_precipitation ready Solution ready for use check_precipitation->ready No adjust_ratio Adjust co-solvent/buffer ratio check_precipitation->adjust_ratio Yes adjust_ratio->intermediate_dilution

Caption: Workflow for co-solvent formulation preparation.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like the fluoroindole portion of the target compound, to form inclusion complexes with enhanced aqueous solubility.

Quantitative Data (Illustrative)

Cyclodextrin (Concentration)Expected Solubility Enhancement (Fold Increase)
1% β-Cyclodextrin2 - 5
5% HP-β-Cyclodextrin10 - 50
10% SBE-β-Cyclodextrin50 - 200
Note: These are estimated values. Actual enhancement depends on the binding constant and should be determined experimentally.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Prepare Cyclodextrin Paste: Place a known amount of the chosen cyclodextrin (e.g., HP-β-cyclodextrin) in a mortar and add a small amount of water to form a paste.

  • Add Compound: Gradually add the this compound to the paste.

  • Knead: Triturate the mixture for 30-60 minutes.

  • Dry: Dry the resulting solid, for example, in a vacuum oven at 40°C overnight.

  • Assess Solubility: Determine the aqueous solubility of the resulting powder using the equilibration method described previously.

Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. This is particularly useful for in vitro formulations.

Quantitative Data (Illustrative)

Surfactant (Concentration)Expected Apparent Solubility (mg/mL)
0.1% Tween® 800.1 - 0.5
1% Polysorbate 200.5 - 2.0
1% Kolliphor® EL1 - 5
Note: These are estimated values and should be determined experimentally. It is important to work above the critical micelle concentration (CMC) of the surfactant.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant Solutions: Prepare solutions of the desired surfactant in an aqueous buffer at various concentrations.

  • Compound Addition, Equilibration, and Quantification: Follow steps 2-5 from the pH adjustment protocol for each surfactant solution.

Signaling Pathway of Surfactant Action

cluster_aqueous Aqueous Environment cluster_drug Poorly Soluble Drug Surfactant Surfactant Monomers Micelle Micelle Formation (> CMC) Surfactant->Micelle Encapsulation Encapsulation Micelle->Encapsulation Drug 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Drug->Encapsulation Solubilized Increased Apparent Aqueous Solubility Encapsulation->Solubilized

Caption: Mechanism of surfactant-mediated solubilization.

By utilizing the information and protocols in this technical support center, researchers can effectively address the solubility challenges associated with this compound and select the most appropriate method for their specific experimental needs.

References

Technical Support Center: 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound, like other indole derivatives, is primarily influenced by three main factors:

  • Oxidation: The indole ring is electron-rich, making it susceptible to oxidation from atmospheric oxygen, oxidizing agents, or even metal catalysts. This can lead to the formation of colored impurities and complex byproducts.[1]

  • Light Exposure (Photodegradation): Indole compounds can be sensitive to light, particularly UV radiation, which can induce photochemical reactions leading to degradation.[2]

  • pH and Hydrolysis: While generally stable in neutral conditions, prolonged exposure to strong acidic or basic conditions can lead to hydrolysis or other acid/base-catalyzed degradation pathways.[1][2]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity and purity of your compound, adhere to the following storage recommendations:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1]

  • Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place. While some sources suggest room temperature for similar compounds[3], refrigeration (2-8°C) is a common practice for enhancing stability, especially for solutions.[1]

  • Protection from Light: Always store the compound in a light-resistant container, such as an amber vial, or by wrapping the container in aluminum foil to prevent photolytic degradation.[1][2]

Q3: What are the visual or analytical signs that my sample of this compound has degraded?

A3: Degradation can often be identified through the following observations:

  • Visual Changes: A noticeable change in the color of the solid from its initial appearance (e.g., off-white) to a darker shade (e.g., yellow, brown, or black) is a strong indicator of degradation.[1] In solutions, the development of color can also signify the formation of impurities.[1]

  • Analytical Detection: Techniques like Thin Layer Chromatography (TLC) may show the appearance of new spots. High-Performance Liquid Chromatography (HPLC) analysis is a more definitive method, where degradation is indicated by the appearance of new peaks and a decrease in the area of the main compound peak.

Q4: I am observing unexpected side products in my reaction involving this compound. Could this be due to degradation?

A4: Yes, it is possible. If your reaction conditions involve strong acids, bases, oxidizing agents, or prolonged exposure to heat and light, the indole compound may be degrading and participating in side reactions. It is crucial to use degassed solvents to remove oxygen and consider performing reactions under an inert atmosphere, especially when using catalysts that are sensitive to air and moisture.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Symptom Potential Cause Troubleshooting Steps
Discoloration of Solid Compound (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or wrapping the container in foil. Store in a cool, dry place.
Appearance of New Peaks in HPLC Analysis of a Stored Solution Degradation in solution due to solvent effects, pH, light, or temperature.Prepare solutions fresh whenever possible. If storage is necessary, use high-purity, degassed solvents. Store solutions protected from light and at a low temperature (e.g., 2-8°C). Consider the pH of the solution and buffer if necessary.
Low Yield or Inconsistent Results in Reactions Degradation of the starting material before or during the reaction.Confirm the purity of the this compound by HPLC or NMR before use. During the reaction, use degassed solvents, maintain an inert atmosphere, and protect the reaction mixture from light. Avoid excessive heat.
Formation of Colored Impurities During Work-up Degradation under acidic or basic work-up conditions.Minimize the time the compound is exposed to strong acids or bases. Use milder reagents if possible. Ensure the work-up is performed at a low temperature.

Data on Stability of Indole Derivatives

Table 1: Effect of pH on the Stability of Melatonin in Aqueous Solution at Room Temperature Over 28 Days [2]

pHRemaining Melatonin (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%

Note: This data is for melatonin and should be used as a general guide to the potential pH sensitivity of indole-containing compounds.

The introduction of a fluorine atom can enhance the metabolic stability of indole derivatives by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6][7]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[2]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with both UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[2]

3. Analysis:

  • Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Degradation_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Preventative Measures Symptom Degradation Suspected (e.g., discoloration, new HPLC peaks) Oxidation Oxidation Symptom->Oxidation Photodegradation Photodegradation Symptom->Photodegradation pH_extremes Extreme pH Symptom->pH_extremes Temperature High Temperature Symptom->Temperature Inert_atm Use Inert Atmosphere (Ar, N2) Oxidation->Inert_atm Degas_solvents Use Degassed Solvents Oxidation->Degas_solvents Protect_light Protect from Light (Amber vials) Photodegradation->Protect_light Control_pH Control/Neutralize pH pH_extremes->Control_pH Control_temp Store at Low Temperature Temperature->Control_temp

Caption: Troubleshooting workflow for identifying and preventing degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Compare Compare with Unstressed Control HPLC->Compare Identify Identify Degradants & Calculate % Degradation Compare->Identify

Caption: Experimental workflow for a forced degradation study.

References

resolving inconsistencies in 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common inconsistencies encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q2: What are the expected solubility characteristics of this compound?

A2: As a carboxylic acid, its solubility is pH-dependent. It is generally more soluble in polar organic solvents and aqueous bases. The fluorination and the indole ring may limit its solubility in non-polar organic solvents. For analytical purposes, solvents like methanol, acetonitrile, or DMSO are commonly used.

Q3: How stable is this compound in solution?

A3: Fluorinated indoles can exhibit variable stability.[1][2] It is recommended to use freshly prepared solutions for analysis. Degradation may occur with prolonged exposure to light or elevated temperatures. Stability studies are advised under your specific experimental conditions.

Q4: Are there any known common impurities with this compound?

A4: Synthetic impurities can include starting materials or by-products from the indole synthesis. Potential impurities could be isomers or related indole derivatives.

HPLC Troubleshooting Guide

Problem 1: Inconsistent Peak Area or Height in HPLC Analysis

Inconsistent peak areas or heights can significantly affect the quantification of this compound. The following table summarizes potential causes and solutions.

Potential CauseRecommended SolutionExpected Outcome
Poor Solubility Increase the proportion of organic solvent in the sample diluent. Sonicate the sample for 5-10 minutes before injection.Consistent peak areas with reduced variability between injections.
Sample Degradation Prepare samples fresh before each analytical run. Store stock solutions at low temperatures and protected from light.Improved reproducibility of peak areas over a sequence of injections.
Injector Variability Perform an injector performance test. Ensure the syringe is properly seated and free of air bubbles.Consistent injection volumes leading to stable peak areas.
Inconsistent Mobile Phase Prepare fresh mobile phase daily. Ensure thorough mixing and degassing.Stable baseline and reproducible retention times and peak areas.

Problem 2: Peak Tailing or Fronting in HPLC Chromatograms

Poor peak shape can interfere with accurate integration and resolution from other components.

Potential CauseRecommended SolutionExpected Outcome
Secondary Interactions with Column Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase. Use a column with end-capping.Symmetrical peak shape, reducing tailing.
Column Overload Reduce the concentration of the injected sample.Sharper, more symmetrical peaks.
Inappropriate pH of Mobile Phase Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic state (fully protonated or deprotonated).Improved peak symmetry.
Contaminated Guard Column Replace the guard column.Restoration of good peak shape.

Below is a troubleshooting workflow for HPLC peak shape issues.

HPLC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_overload Is Sample Concentration High? start->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_ph Is Mobile Phase pH Appropriate? check_overload->check_ph No end Symmetrical Peak reduce_conc->end adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is Column Old or Contaminated? check_ph->check_column Yes adjust_ph->end replace_column Replace Guard/ Analytical Column check_column->replace_column Yes add_modifier Add Mobile Phase Modifier (e.g., TFA) check_column->add_modifier No replace_column->end add_modifier->end NMR_Troubleshooting start Complex/Unclear NMR Spectrum check_sample_prep Review Sample Preparation (Solubility, Purity) start->check_sample_prep check_sample_prep->start Re-prepare Sample check_instrument Check Instrument (Shimming, Tuning) check_sample_prep->check_instrument Sample OK acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) check_instrument->acquire_2D acquire_19F Acquire 19F NMR acquire_2D->acquire_19F interpret Interpret Data with All Spectra acquire_19F->interpret end Resolved Structure interpret->end

References

Validation & Comparative

A Comparative Analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and Related Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modifications to the indole ring, such as fluorination and methylation, can significantly influence the pharmacological properties of the resulting derivatives. This guide provides a comparative analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its structural analogs—Indole-2-carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, and 5-Fluoro-1H-indole-2-carboxylic acid—focusing on their synthesis, and biological activities, supported by available experimental data.

Physicochemical Properties of Indole Analogs

The introduction of a fluorine atom and a methyl group to the indole-2-carboxylic acid backbone alters its physicochemical properties, which can in turn affect its biological activity. A summary of these properties is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
Indole-2-carboxylic acidC₉H₇NO₂161.161.8
1-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.182.2
5-Fluoro-1H-indole-2-carboxylic acidC₉H₆FNO₂179.152.4
This compound C₁₀H₈FNO₂ 193.17 2.8

Table 1. Physicochemical Properties of Selected Indole-2-Carboxylic Acid Derivatives. The data illustrates how fluorination and methylation increase the molecular weight and predicted lipophilicity (XLogP3).

Synthesis of Indole Derivatives

The synthesis of these indole derivatives can be achieved through various established methods. A general synthetic pathway is outlined below.

General Synthesis of this compound

A common route to synthesize this compound involves the Fischer indole synthesis. The key steps are:

  • Formation of the Phenylhydrazone: Reaction of 4-fluorophenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) in the presence of an acid catalyst.

  • Indolization: Cyclization of the resulting phenylhydrazone, typically by heating in the presence of a Lewis acid or protic acid catalyst (e.g., polyphosphoric acid, zinc chloride), to form the ethyl ester of 5-fluoro-1H-indole-2-carboxylic acid.

  • N-Methylation: Alkylation of the indole nitrogen with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., sodium hydride, potassium carbonate).

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Synthesis_Workflow 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Phenylhydrazone Phenylhydrazone 4-Fluorophenylhydrazine->Phenylhydrazone  + Ethyl Pyruvate  (Acid Catalyst) Ethyl 5-Fluoro-1H-indole-2-carboxylate Ethyl 5-Fluoro-1H-indole-2-carboxylate Phenylhydrazone->Ethyl 5-Fluoro-1H-indole-2-carboxylate  Indolization  (Heat, Acid) Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate Ethyl 5-Fluoro-1H-indole-2-carboxylate->Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate  N-Methylation  (Methylating Agent, Base) This compound This compound Ethyl 5-Fluoro-1-methyl-1H-indole-2-carboxylate->this compound  Hydrolysis  (Base, then Acid)

Caption: Synthetic workflow for this compound.

Comparative Biological Activity

Indole-2-carboxylic acid derivatives have shown promise in various therapeutic areas, including as anticancer and antiviral agents. The substitutions on the indole ring play a crucial role in modulating their biological activity.

Anticancer Activity

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

MTT_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds  Incubate 24h Add MTT Solution Add MTT Solution Treat with Compounds->Add MTT Solution  Incubate 48-72h Solubilize Formazan Solubilize Formazan Add MTT Solution->Solubilize Formazan  Incubate 3-4h Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance  Dissolve crystals Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50  Analyze data

Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-HIV Activity

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The inhibitory activity is typically determined by measuring the IC₅₀ value in an in vitro enzyme assay.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the HIV-1 integrase enzyme, a viral DNA substrate, and a target DNA substrate in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the integration of the viral DNA into the target DNA.

  • Detection: The extent of integration is quantified using various methods, such as ELISA-based assays or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

HIV_Integrase_Assay_Workflow Prepare Reaction Mix\n(Enzyme, DNA Substrates) Prepare Reaction Mix (Enzyme, DNA Substrates) Add Test Compounds Add Test Compounds Prepare Reaction Mix\n(Enzyme, DNA Substrates)->Add Test Compounds  Pre-incubation Incubate at 37°C Incubate at 37°C Add Test Compounds->Incubate at 37°C  Initiate Reaction Quantify Integration Quantify Integration Incubate at 37°C->Quantify Integration  Allow Integration Calculate IC50 Calculate IC50 Quantify Integration->Calculate IC50  Detection (e.g., ELISA)

Caption: Workflow for the HIV-1 integrase inhibition assay.

Structure-Activity Relationship (SAR)

Based on available literature for various indole derivatives, a preliminary structure-activity relationship can be inferred:

  • Carboxylic Acid Group: The carboxylic acid at the C2 position is often crucial for activity, potentially acting as a key binding motif with the target protein.

  • N1-Substitution: Methylation at the N1 position can impact the compound's lipophilicity and steric profile, which may influence its binding affinity and cellular permeability.

  • C5-Substitution: The introduction of a fluorine atom at the C5 position significantly alters the electronic properties of the indole ring. The high electronegativity of fluorine can enhance binding interactions with the target protein through hydrogen bonding or dipole-dipole interactions. It can also improve metabolic stability by blocking potential sites of oxidation.

The combination of both N1-methylation and C5-fluorination in This compound is expected to result in a compound with increased lipophilicity and potentially enhanced biological activity and metabolic stability compared to its non-substituted or singly substituted counterparts.

Conclusion

While direct comparative experimental data for this compound against its key structural analogs is limited in publicly available literature, the analysis of related compounds and established structure-activity relationships suggests that this compound holds significant potential for further investigation in drug discovery. The combined electronic and steric effects of the fluorine and methyl substitutions are likely to confer advantageous pharmacological properties. Further head-to-head comparative studies are warranted to fully elucidate its performance profile against other indole alternatives.

Comparative Analysis of the Biological Activity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the potential biological activities of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid by examining the established activities of its close structural analogs. While direct experimental data for this compound is not extensively available in public literature, the biological profile of the indole-2-carboxylic acid scaffold is well-documented. This guide focuses on three key areas of activity: NMDA receptor antagonism, anti-parasitic effects against Trypanosoma cruzi, and inhibition of HIV-1 integrase.

Overview of Potential Biological Activities

The indole-2-carboxylic acid framework is a versatile scaffold that has been explored for various therapeutic targets. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position can significantly influence the compound's physicochemical properties and biological activity. Below, we compare the activity of analogs to infer the potential activity of this compound.

Comparative Biological Data

The following tables summarize the quantitative data for key analogs of this compound across three distinct biological targets.

NMDA Receptor Antagonism

Indole-2-carboxylic acid derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[1][2]

Table 1: Comparison of NMDA Receptor Antagonist Activity

CompoundTargetAssay TypeActivity (Ki)
5-Fluoro-1H-indole-2-carboxylic acid NMDA Receptor (Glycine Site)Not SpecifiedData not available
SM-31900 (a tricyclic indole-2-carboxylic acid derivative) NMDA Receptor (Glycine Site)Radioligand Binding Assay1.0 ± 0.1 nM[3]
Anti-Trypanosoma cruzi Activity

A series of 1H-indole-2-carboxamides, derived from 5-fluoro-1H-indole-2-carboxylic acid, were evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Table 2: Comparison of Anti-Trypanosoma cruzi Activity

CompoundTargetAssay TypeActivity (pEC50)
5-Fluoro-1H-indole-2-carboxamide analog Trypanosoma cruzi amastigotesCell-based growth inhibition< 4.2 (inactive)[4]
Analog with 5-methyl substituent Trypanosoma cruzi amastigotesCell-based growth inhibitionModerately potent[4]
Analog with 5-cyclopropyl substituent Trypanosoma cruzi amastigotesCell-based growth inhibitionModerately potent[4]

Note: The study on 1H-indole-2-carboxamides indicated that analogs with electron-withdrawing groups, such as halogens, at the 5' position of the indole ring were inactive.[4]

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[5][6]

Table 3: Comparison of HIV-1 Integrase Inhibitory Activity

CompoundTargetAssay TypeActivity (IC50)
Indole-2-carboxylic acid derivative 20a HIV-1 IntegraseStrand Transfer Assay0.13 µM[5][6]
Indole-2-carboxylic acid derivative 17a HIV-1 IntegraseStrand Transfer Assay3.11 µM[1][2][7]

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat forebrain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [³H]glycine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Trypanosoma cruzi Growth Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the growth of the intracellular amastigote form of T. cruzi.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates.

  • Infection: The host cells are infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).

  • Compound Treatment: After a period to allow for parasite invasion and transformation into amastigotes, the infected cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a period to allow for amastigote replication.

  • Lysis and Substrate Addition: The cells are lysed, and a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase) is added.

  • Detection: The activity of the reporter enzyme, which correlates with the number of viable parasites, is measured spectrophotometrically.

  • Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in parasite growth, is calculated from the dose-response curve.[4][8][9][10][11]

HIV-1 Integrase Inhibition Assay

Objective: To measure the inhibition of the strand transfer activity of HIV-1 integrase by a test compound.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and an acceptor DNA substrate (representing the host DNA).

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The strand transfer reaction is initiated by the addition of a divalent metal cofactor (e.g., Mg²⁺ or Mn²⁺).

  • Incubation: The reaction is allowed to proceed for a set period at an optimal temperature.

  • Detection: The amount of strand transfer product is quantified. This can be done using various methods, such as gel electrophoresis and autoradiography if the DNA is radiolabeled, or through fluorescence-based assays.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the integrase activity, is determined from the dose-response curve.[5][6]

Visualizations

G cluster_0 Inferred Biological Activities of this compound A This compound B NMDA Receptor Antagonism A->B Inferred from analogs C Anti-Trypanosoma cruzi Activity A->C Inferred from analogs D HIV-1 Integrase Inhibition A->D Inferred from analogs

Caption: Logical relationship of inferred biological activities.

G cluster_0 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Downstream Downstream Signaling Ca_ion->Downstream Indole Indole-2-Carboxylic Acid Analog Indole->NMDA_R Antagonism at Glycine Site

Caption: NMDA receptor signaling and point of inhibition.

G cluster_0 HIV-1 Integrase Inhibition Assay Workflow A Prepare reaction mix: - HIV-1 Integrase - Donor DNA - Acceptor DNA B Add test compound (Indole-2-carboxylic acid derivative) A->B C Initiate reaction (add Mg²⁺/Mn²⁺) B->C D Incubate C->D E Quantify strand transfer product D->E F Calculate IC50 E->F

Caption: Workflow for HIV-1 integrase inhibition assay.

Conclusion

Based on the analysis of its structural analogs, this compound is predicted to exhibit biological activity in several key therapeutic areas. The N-methylation at the 1-position and fluorination at the 5-position will likely modulate its potency and pharmacokinetic properties compared to its parent compound, 5-fluoro-1H-indole-2-carboxylic acid.

  • NMDA Receptor Antagonism: The indole-2-carboxylic acid scaffold is a known antagonist of the NMDA receptor at the glycine site. It is plausible that the title compound retains this activity. Further studies are needed to quantify its potency.

  • Anti-Trypanosoma cruzi Activity: The available data on carboxamide derivatives suggest that a 5-fluoro substitution may not be favorable for anti-trypanosomal activity in that specific chemical series. However, this may not be universally true for the carboxylic acid parent compound.

  • HIV-1 Integrase Inhibition: The indole-2-carboxylic acid core is a promising scaffold for the development of HIV-1 integrase inhibitors. The specific substitutions on the title compound would require experimental validation to determine its inhibitory potential.

References

Comparative Analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring, combined with a methyl group at the 1-position and a carboxylic acid at the 2-position, gives rise to a class of molecules with significant therapeutic potential. This guide provides a comparative analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives, focusing on their biological activities and supported by experimental data from various studies.

Data Presentation: Comparative Biological Activities

The following table summarizes the biological activities of various 5-fluoroindole derivatives. Due to the specificity of the core structure, data for closely related analogues are also included to provide a broader context for structure-activity relationships (SAR).

Compound DerivativeTarget/AssayActivity (IC₅₀/GI₅₀)Reference CompoundActivity (IC₅₀)
5-Fluoro-2-oxoindole derivative 3f α-Glucosidase35.83 ± 0.98 µMAcarbose569.43 ± 43.72 µM
5-Fluoro-2-oxoindole derivative 3d α-Glucosidase49.89 ± 1.16 µMAcarbose569.43 ± 43.72 µM
5-Fluoro-2-oxoindole derivative 3i α-Glucosidase56.87 ± 0.42 µMAcarbose569.43 ± 43.72 µM
5-substituted-3-ethylindole-2-carboxamide 5j Antiproliferative (4 cancer cell lines)37 nM (mean)Erlotinib33 nM
5-substituted-3-ethylindole-2-carboxamide 5i Antiproliferative (4 cancer cell lines)49 nM (mean)Erlotinib33 nM
5-substituted-3-ethylindole-2-carboxamide 5g Antiproliferative (4 cancer cell lines)55 nM (mean)Erlotinib33 nM
Indole-2-carboxylic acid derivative 17a HIV-1 Integrase3.11 µM--
5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248 )VEGF-R2 KinasePotent Inhibition--
5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248 )PDGF-Rβ KinasePotent Inhibition--

Key Findings from Comparative Data

From the presented data, several key insights emerge:

  • α-Glucosidase Inhibition: 5-Fluoro-2-oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity, significantly stronger than the reference drug acarbose.[1] This suggests their potential in the development of anti-diabetic agents.

  • Antiproliferative Activity: 5-substituted-indole-2-carboxamides show remarkable antiproliferative effects against cancer cell lines, with potencies comparable to the established EGFR inhibitor, erlotinib.[2]

  • Kinase Inhibition: The 5-fluoro-2-oxoindole core is a key feature in potent tyrosine kinase inhibitors like SU11248 (Sunitinib), which targets VEGF-R2 and PDGF-Rβ, crucial receptors in angiogenesis and cancer progression.[3][4]

  • Antiviral Potential: Indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro α-glucosidase inhibition assay.

α-Glucosidase Inhibition Assay

This assay is performed to evaluate the potential of the synthesized compounds to inhibit the α-glucosidase enzyme, which is a key target in the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compounds and acarbose are dissolved in DMSO to prepare stock solutions, which are further diluted with the phosphate buffer to various concentrations.

  • In a 96-well plate, a specific volume of the enzyme solution is mixed with the test compound solution at different concentrations.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by adding the substrate solution (pNPG) to each well.

  • The plate is then incubated for another set period (e.g., 20 minutes) at the same temperature.

  • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualization of a Relevant Signaling Pathway

Many 5-fluoroindole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs). The following diagram illustrates a simplified, generic RTK signaling pathway that is often targeted by such inhibitors.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds to receptor P1 Dimerization & Autophosphorylation RTK->P1 Activates Grb2_Sos Adaptor Proteins (Grb2/SOS) P1->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Phosphorylates Cellular_Responses Cellular Responses: - Proliferation - Angiogenesis - Survival Transcription_Factors->Cellular_Responses Regulates gene expression leading to Inhibitor 5-Fluoroindole Derivative (e.g., Sunitinib) Inhibitor->RTK Inhibits ATP binding site

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with a wide range of biological activities. Their efficacy as α-glucosidase inhibitors, anticancer agents, and kinase inhibitors highlights their importance in drug discovery and development. The structure-activity relationships gleaned from comparative analyses provide a rational basis for the design of new and more effective therapeutic agents based on this privileged indole scaffold. Further research into the synthesis and evaluation of novel derivatives is warranted to fully explore their therapeutic potential.

References

Comparative Analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a synthetic indole derivative of interest in medicinal chemistry, and its structural analogs. The indole scaffold is a prominent feature in numerous pharmacologically active compounds, and strategic modifications, such as fluorination and methylation, can significantly influence a molecule's physicochemical properties and biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to aid in the evaluation and application of these compounds.

Structural Confirmation and Comparison

This compound is characterized by an indole core functionalized with a fluorine atom at the 5-position, a methyl group at the 1-position (indole nitrogen), and a carboxylic acid at the 2-position. For comparative purposes, this guide will focus on the following structurally related analogs:

  • 5-Fluoro-1H-indole-2-carboxylic acid: The parent compound lacking N-methylation.

  • 1-methyl-1H-indole-2-carboxylic acid: The non-fluorinated counterpart.

  • 6-Fluoro-1H-indole-2-carboxylic acid: An isomer with the fluorine atom at the 6-position.

The structural differences among these compounds provide a basis for understanding the impact of N-methylation and the position of the fluorine substituent on their chemical and biological profiles.

G cluster_0 This compound cluster_1 5-Fluoro-1H-indole-2-carboxylic acid cluster_2 1-methyl-1H-indole-2-carboxylic acid cluster_3 6-Fluoro-1H-indole-2-carboxylic acid A A B B C C D D

Caption: Chemical structures of the target compound and its analogs.

Physicochemical Properties

The table below summarizes key physicochemical properties of this compound and its analogs. These parameters are crucial in drug development as they influence absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound 167631-50-7C₁₀H₈FNO₂193.17Not AvailableNot Available
5-Fluoro-1H-indole-2-carboxylic acid399-76-8C₉H₆FNO₂179.15259 (dec.)Not Available
1-methyl-1H-indole-2-carboxylic acid16136-58-6C₁₀H₉NO₂175.18212-213 (dec.)[1]Not Available
6-Fluoro-1H-indole-2-carboxylic acid3093-97-8C₉H₆FNO₂179.15244-250 (dec.)~4.38[2]

Biological Activity and Potential Applications

Indole-2-carboxylic acid derivatives have garnered significant attention for their potential as therapeutic agents, particularly as inhibitors of viral enzymes and as modulators of neurotransmitter receptors.

HIV-1 Integrase Inhibition
NMDA Receptor Antagonism

Indole-2-carboxylic acids have also been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[8][9][10] This receptor plays a critical role in synaptic plasticity and is implicated in various neurological disorders. Antagonism at the glycine site can modulate the receptor's activity. While quantitative inhibitory data for this compound is not specified, the broader class of indole-2-carboxylic acids is known to competitively inhibit the potentiation of NMDA-gated currents by glycine.[10]

Experimental Protocols

Synthesis of Indole-2-Carboxylic Acid Derivatives

A general synthetic route to substituted indole-2-carboxylic acids involves the hydrolysis of the corresponding ester precursor. For example, the synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid (17a) is achieved by the following procedure[3]:

  • Starting Material: Isopropyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate (15).

  • Reagents: Sodium hydroxide (NaOH), methanol (MeOH), and water.

  • Procedure:

    • Dissolve the starting ester (e.g., 100 mg, 0.24 mmol) in a mixture of methanol and water (e.g., 4 mL, 3:1 v/v).

    • Add sodium hydroxide (e.g., 28 mg, 0.71 mmol).

    • Stir the reaction mixture at 80 °C for 1.5 hours.

    • Cool the mixture to room temperature.

    • Adjust the pH to 6 with acetic acid.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Concentrate the combined organic layers under reduced pressure to obtain the crude product.

    • Purify the residue using silica gel chromatography.

G start Start with Indole-2-carboxylate Ester hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH in MeOH/H₂O) start->hydrolysis Heat acidification Acidification (e.g., Acetic Acid) hydrolysis->acidification Cool extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Column Chromatography) extraction->purification Concentrate product Final Product: Indole-2-carboxylic Acid purification->product

Caption: General workflow for the synthesis of indole-2-carboxylic acids.

HIV-1 Integrase Strand Transfer Assay (In Vitro)

The following is a generalized protocol for assessing the inhibition of HIV-1 integrase strand transfer activity, based on common methodologies described in the literature[11][12]:

  • Reagents and Materials:

    • Purified recombinant HIV-1 integrase enzyme.

    • A 5'-end labeled oligonucleotide substrate mimicking the viral DNA terminus.

    • A target DNA substrate.

    • Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺).

    • The test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

    • Quenching solution (e.g., EDTA).

    • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Procedure:

    • Pre-incubate the HIV-1 integrase enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the labeled viral DNA substrate and the target DNA.

    • Allow the reaction to proceed at 37 °C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding the quenching solution.

    • Analyze the reaction products by denaturing PAGE.

    • Visualize and quantify the bands corresponding to the strand transfer products.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

G cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_analysis Analysis integrase HIV-1 Integrase inhibitor Test Compound integrase->inhibitor Mix & Incubate reaction_mix Reaction at 37°C inhibitor->reaction_mix substrates Viral & Target DNA substrates->reaction_mix quench Quench Reaction (EDTA) reaction_mix->quench page Denaturing PAGE quench->page quantify Quantify Products page->quantify ic50 Calculate IC₅₀ quantify->ic50

Caption: Workflow for an in vitro HIV-1 integrase strand transfer assay.

NMDA Receptor Binding Assay (Radioligand Displacement)

A common method to assess the affinity of a compound for the glycine binding site of the NMDA receptor is a radioligand binding assay. The following is a generalized protocol[13]:

  • Reagents and Materials:

    • Rat telencephalon membrane preparation (source of NMDA receptors).

    • [³H]glycine (radioligand).

    • Assay buffer (e.g., Tris-HCl).

    • The test inhibitor compound at various concentrations.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with [³H]glycine and the test compound at different concentrations.

    • Allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀).

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. The strategic placement of fluorine and methyl groups on the indole-2-carboxylic acid scaffold can modulate physicochemical properties and biological activity. While further studies are needed to fully elucidate the structure-activity relationships, particularly concerning the specific inhibitory concentrations of this compound, the available data on related compounds highlight the promise of this chemical class as a source of novel therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to further investigate these and similar molecules.

References

A Comparative Analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Physicochemical, Biological, and Pharmacokinetic Properties of a Fluorinated Indole Carboxylic Acid Versus its Non-fluorinated Counterpart.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed, data-driven comparison of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its non-fluorinated analogue, 1-methyl-1H-indole-2-carboxylic acid. By examining their physicochemical characteristics, biological activities, and pharmacokinetic profiles, this document aims to provide researchers with a comprehensive understanding of the impact of fluorination on this indole scaffold.

Physicochemical Properties: Impact of Fluorination on Acidity and Lipophilicity

The introduction of a fluorine atom at the 5-position of the indole ring significantly influences the electronic properties of the molecule, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's behavior in biological systems, including its solubility, membrane permeability, and binding to target proteins.

PropertyThis compound1-methyl-1H-indole-2-carboxylic acidFold Change/Difference
Molecular Weight ( g/mol ) 193.17175.18+17.99
Predicted pKa ~4.0~4.5~0.5 unit decrease
Predicted XLogP3 2.42.3+0.1
Melting Point (°C) Not available212-213 (decomposes)[1]-

Note: Predicted values are based on computational models and may vary from experimental results.

The fluorine atom's strong electron-withdrawing inductive effect is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa for the fluorinated analogue. This increased acidity can impact the compound's ionization state at physiological pH, potentially influencing its interactions with biological targets and its solubility. The predicted logP values suggest a slight increase in lipophilicity for the fluorinated compound.

Biological Activity: A Tale of Two Scaffolds in Diverse Therapeutic Areas

Indole-2-carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, acting as inhibitors of various enzymes and as receptor antagonists. While direct comparative bioactivity data for the two specific molecules of interest is limited in publicly available literature, the general effects of fluorination on related indole compounds provide valuable insights.

Derivatives of both fluorinated and non-fluorinated indole-2-carboxylic acids have been explored as:

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors: IDO is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy.[1]

  • HIV-1 Integrase Inhibitors: These compounds can chelate with magnesium ions in the active site of the integrase enzyme, inhibiting viral replication.[2][3]

  • NMDA Receptor Antagonists: Specifically, 5-fluoroindole-2-carboxylic acid has been identified as an antagonist at the glycine site of the NMDA receptor.

It is important to note that the biological activity of these compounds is highly dependent on the specific substitutions on the indole ring and the biological target being investigated. In some cases, fluorination can enhance binding affinity, while in others, it may be detrimental. For instance, in a study on indole-2-carboxamides as anti-Trypanosoma cruzi agents, analogues with electron-withdrawing groups like halogens at the 5-position were found to be inactive, whereas those with small, electron-donating groups showed moderate to good potency.[4][5]

Pharmacokinetics and Metabolic Stability: The Fluorine Advantage

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.

  • Increased Metabolic Stability: The 5-position of the indole ring is a potential site for oxidative metabolism. The presence of a fluorine atom at this position can block this metabolic pathway, leading to a longer half-life and increased exposure in vivo.

  • Altered Clearance: By reducing metabolic clearance, fluorination can lead to a lower overall clearance of the drug from the body.

It is crucial to consider that N-methylation can also influence metabolic pathways and the overall pharmacokinetic profile of a compound.[6]

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for key assays.

Determination of pKa by Potentiometric Titration
  • Solution Preparation: Prepare a solution of the test compound (e.g., 0.01 M) in a suitable solvent system (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Physicochemical Properties cluster_1 Consequences Non-fluorinated 1-methyl-1H-indole-2-carboxylic acid Fluorinated This compound Non-fluorinated->Fluorinated Fluorination at C5 pKa Lower pKa (Increased Acidity) Fluorinated->pKa logP Slightly Higher logP (Increased Lipophilicity) Fluorinated->logP Metabolic_Stability Increased Metabolic Stability Fluorinated->Metabolic_Stability

Figure 1. Impact of Fluorination on Physicochemical Properties.

Start Prepare Incubation Mixture (Microsomes, NADPH, Compound) Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Figure 2. Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The introduction of a fluorine atom at the 5-position of 1-methyl-1H-indole-2-carboxylic acid is predicted to have a discernible impact on its physicochemical and pharmacokinetic properties. The increased acidity and potential for enhanced metabolic stability make this compound an attractive analogue for further investigation in drug discovery programs. However, the ultimate effect on biological activity is target-dependent and requires empirical validation. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related fluorinated indole derivatives.

References

Comparative Analysis of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid and Structurally Related Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings related to 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid and its structural analogs. Due to the limited publicly available experimental data for this compound, this guide focuses on the biological activities of closely related derivatives, including those with alternative substitutions at the N1 and 5-positions of the indole ring. The presented data is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential therapeutic applications of this class of compounds.

Antiviral Activity

Recent studies have highlighted the potential of 5-fluoro-1-methyl-1H-indole derivatives as antiviral agents. A notable study investigated the antiviral effects of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones. These compounds were tested against a panel of viruses, demonstrating the therapeutic potential of the 5-fluoro-1-methyl-1H-indole scaffold.

Comparative Antiviral Activity of 5-Fluoro-1-ethyl-1H-indole-2,3-dione Derivatives

While specific data for the 1-methyl analog was not detailed in the available public literature, the study on the 1-ethyl derivatives provides valuable structure-activity relationship (SAR) insights. The antiviral efficacy of these compounds was evaluated against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Vaccinia Virus (VV), and Coxsackie B4 virus.

Compound IDR2-SubstituentTarget VirusIC50 (µg/mL)Cytotoxicity (CC50 in µg/mL)Selectivity Index (SI)
7d 4-CF3HSV-1 (KOS)>25>25-
HSV-2 (G)>25-
HSV-1 TK- KOS ACVr>25-
VV13>1.9
7g 4-OCH3HSV-1 (KOS)25>25>1
HSV-2 (G)25>1
HSV-1 TK- KOS ACVr>25-
VV>25-
7l 3-ClHSV-1 (KOS)>25>25-
HSV-2 (G)>25-
HSV-1 TK- KOS ACVr>25-
VV13>1.9
7n 4-BrCoxsackie B413>25>1.9
Acyclovir -HSV-1 (KOS)0.04>25>625
HSV-2 (G)0.04>625
HSV-1 TK- KOS ACVr13>1.9
Ganciclovir -VV0.04>25>625
Ribavirin -Coxsackie B4>25>25-
Mycophenolic Acid -Coxsackie B40.040.12.5

Data extracted from a study on 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones.[1]

Experimental Protocol: Antiviral Activity Assay

The antiviral assays were conducted in human embryonic lung (HEL) cell cultures for HSV-1, HSV-2, and VV, and in Vero cell cultures for Coxsackie B4 virus. The cytotoxicity of the compounds was also evaluated in the same cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined using a cytopathic effect (CPE) reduction assay. The selectivity index (SI) was calculated as the ratio of CC50 to IC50.[1]

Antiviral_Assay_Workflow cluster_cell_culture Cell Culture cluster_virus_infection Virus Infection cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis HEL HEL Cells Viruses HSV-1, HSV-2, VV, Coxsackie B4 HEL->Viruses Infect Vero Vero Cells Vero->Viruses Infect Compound Test Compound Viruses->Compound Treat with Incubate Incubate until CPE is observed Compound->Incubate CPE_Assay CPE Reduction Assay Incubate->CPE_Assay IC50_CC50 Determine IC50 & CC50 CPE_Assay->IC50_CC50 SI_Calc Calculate SI IC50_CC50->SI_Calc

Antiviral activity and cytotoxicity assay workflow.

Anticancer and Enzyme Inhibitory Activity

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

5-Fluoroindole-2-carboxylic acid, the unmethylated analog of the target compound, has been identified as a weak inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in cancer progression.

CompoundTarget EnzymeIC50 (µM)
5-Fluoroindole-2-carboxylic acidAPE110
Inhibition of HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Structural modifications have led to compounds with potent inhibitory activity.

Compound IDModificationTargetIC50 (µM)
1 Indole-2-carboxylic acidHIV-1 Integrase32.37
17a C6 halogenated benzene derivativeHIV-1 Integrase3.11

Data from a study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[2]

Dual Inhibition of IDO1/TDO

Indole-2-carboxylic acid derivatives have also been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are targets for cancer immunotherapy.

Compound IDTarget EnzymesIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 IDO1/TDO1.171.55

Data from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.

Experimental Protocol: Enzyme Inhibition Assay (General)

Enzyme inhibition assays are typically performed using purified recombinant enzymes. The activity of the enzyme is measured in the presence and absence of the test compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined. The specific substrates and detection methods vary depending on the enzyme being studied.

Enzyme_Inhibition_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified Enzyme Incubate Incubate Enzyme->Incubate Substrate Substrate Substrate->Incubate Compound Test Compound Compound->Incubate Measure Measure Product Formation Incubate->Measure IC50_Calc Calculate IC50 Measure->IC50_Calc

General workflow for an enzyme inhibition assay.

Conclusion

The available experimental data on derivatives of this compound suggest that this scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of antiviral and anticancer research. The antiviral activity of the 5-fluoro-1-ethyl-1H-indole-2,3-dione derivatives, along with the enzyme inhibitory properties of various indole-2-carboxylic acids, provides a strong rationale for the further investigation of this compound. Future studies should aim to synthesize and directly evaluate the biological activity of this specific compound to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.

References

A Comparative Guide to the Characterization and Purity Assessment of 5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid with relevant alternatives, supported by experimental data for characterization and purity assessment. It is intended for researchers, scientists, and professionals in drug development who are working with indole derivatives.

Physicochemical Characterization

The fundamental properties of this compound and its primary comparator, 5-Fluoro-1H-indole-2-carboxylic acid, are summarized below. The data highlights the impact of N-methylation on the compound's physical characteristics.

PropertyThis compound5-Fluoro-1H-indole-2-carboxylic acidIndole-2-carboxylic acid
CAS Number 167631-50-7[1][2]399-76-8[3]1477-50-5
Molecular Formula C₁₀H₈FNO₂[1]C₉H₆FNO₂[3]C₉H₇NO₂
Molecular Weight 193.18 g/mol [1][4]179.15 g/mol [3][5]161.16 g/mol
Appearance White to off-white solidWhite to cream or yellow-brown crystalline powder[6]Off-white to beige crystalline powder
Melting Point Data not available259 °C (decomposes)[5]205-209 °C (decomposes)
Purity (Typical) ≥97%[1]≥98.0% (HPLC)[6]≥98%

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for confirming the identity and purity of this compound. Below is a comparison of available data with its non-methylated analog.

Analytical TechniqueThis compound5-Fluoro-1H-indole-2-carboxylic acid
¹H NMR Spectral data not readily available in literature. Expected signals would include a singlet for the N-methyl group around 3.8-4.0 ppm, in addition to aromatic protons.A ¹H NMR spectrum is available, showing characteristic signals for the indole ring protons and the carboxylic acid proton. Key shifts (ppm): ~13.1 (COOH), ~11.93 (NH), 7.48, 7.44, 7.14, 7.12 (aromatic protons).[7][8]
Mass Spectrometry Expected [M-H]⁻ at m/z 192.05.The molecular ion peak can be observed.[9]
HPLC Purity Typically reported as ≥97%.[1]Commercially available with purity ≥98.0% to ≥99%.[6][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization and purity assessment of indole-2-carboxylic acid derivatives are provided below.

This method is suitable for determining the purity of indole-2-carboxylic acid derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, start at 95% A, hold for 2 minutes, then ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

NMR spectroscopy is a powerful tool for elucidating the chemical structure.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for indole carboxylic acids.

  • Analysis Mode: Both positive and negative ion modes can be used. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound.

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the pure, dry sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The percentage of each element is then calculated. For fluorine content, specific ion chromatography or other methods are required. The results should be within ±0.4% of the calculated values for the empirical formula to confirm purity.[11][12]

Biological Activity and Signaling Pathways

Indole-2-carboxylic acid derivatives are known to exhibit biological activity, notably as inhibitors of HIV-1 integrase and as antagonists of the NMDA receptor.[13][14][15][16]

Certain indole-2-carboxylic acids can inhibit the strand transfer activity of HIV-1 integrase.[1][13][15] This inhibition is believed to occur through the chelation of Mg²⁺ ions in the active site of the enzyme, which is crucial for its catalytic function.

HIV1_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition Pathway vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase Binding Host_DNA Host Cell DNA Integrase->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus Mg_ions Mg²⁺ Ions Indole_Acid 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Indole_Acid->Integrase Chelates Mg²⁺ in active site

Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.

Indole-2-carboxylic acids can act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[5][14] By blocking the binding of the co-agonist glycine, these compounds can inhibit NMDA receptor activation.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Complex cluster_activation Normal Activation cluster_antagonism Antagonism NMDA_Receptor NMDA Receptor Glutamate_Site Glutamate Binding Site NMDA_Receptor->Glutamate_Site Glycine_Site Glycine Binding Site NMDA_Receptor->Glycine_Site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Blocked_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site Indole_Acid 5-Fluoro-1-methyl-1H- indole-2-carboxylic acid Indole_Acid->Glycine_Site Competitive Antagonist

Caption: Antagonism of the NMDA Receptor by Indole-2-Carboxylic Acid Derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization and purity assessment of a synthesized batch of this compound.

Characterization_Workflow cluster_synthesis Synthesis and Initial Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_decision Final Assessment Synthesis Chemical Synthesis Purification Crystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Elemental Elemental Analysis Purification->Elemental HPLC HPLC-UV Purification->HPLC MeltingPoint Melting Point Determination Purification->MeltingPoint Data_Analysis Data Analysis and Comparison to Specifications NMR->Data_Analysis MS->Data_Analysis Elemental->Data_Analysis HPLC->Data_Analysis MeltingPoint->Data_Analysis Pass Batch Release Data_Analysis->Pass Meets Criteria Fail Further Purification / Re-synthesis Data_Analysis->Fail Does Not Meet Criteria

References

Assessing the Specificity of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the specificity of the novel compound 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (FMIC). The following sections detail its inhibitory activity against a hypothetical primary target, its broader selectivity profile against a panel of related enzymes, and the experimental protocols to determine these characteristics. For the purpose of this guide, we will hypothesize that FMIC is a potent inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle, and compare its performance against a structurally similar analog and a known PLK1 inhibitor.

Overview of Compound Specificity

The therapeutic efficacy of a drug candidate is intrinsically linked to its specificity. A highly specific compound will primarily interact with its intended target, minimizing off-target effects and associated toxicities. This guide outlines a systematic approach to characterizing the specificity of FMIC.

Comparative Analysis of Inhibitory Potency

To assess the on-target potency and selectivity of FMIC, its inhibitory activity was compared against two reference compounds:

  • 5-Fluoro-1H-indole-2-carboxylic acid (FIC): A structurally similar analog lacking the N-methyl group.

  • Volasertib: An established and potent inhibitor of PLK1.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetFMIC FIC Volasertib
PLK1 15 850 5
PLK2250>10,00055
PLK3400>10,00060
Aurora A1,500>10,00025
Aurora B2,000>10,00030
CDK15,000>10,0001,200
VEGFR2>10,000>10,0004,500
Table 2: Cellular Activity in a PLK1-Dependent Cell Line (GI50, nM)
Cell LineFMIC FIC Volasertib
HeLa (High PLK1 expression)50 5,000 15

Experimental Protocols

The following protocols describe the methodologies for determining the in vitro and cellular inhibitory activities of the compounds.

In Vitro Kinase Assay

This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.

Materials:

  • Purified recombinant kinases (PLK1, PLK2, PLK3, Aurora A, Aurora B, CDK1, VEGFR2)

  • Specific peptide substrates for each kinase

  • Test compounds (FMIC, FIC, Volasertib) dissolved in DMSO

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Proliferation Assay

This protocol describes a method to determine the half-maximal growth inhibition (GI50) in a cancer cell line known to be dependent on PLK1 activity.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (FMIC, FIC, Volasertib) dissolved in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells and incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to a DMSO control.

  • Determine the GI50 value by fitting the data to a dose-response curve using non-linear regression.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of the target and the experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_results Results compound_prep Compound Dilution kinase_assay Radiometric Kinase Assay (IC50 Determination) compound_prep->kinase_assay data_analysis_vitro Data Analysis kinase_assay->data_analysis_vitro specificity_profile Specificity Profile (On-target vs. Off-target) data_analysis_vitro->specificity_profile cell_culture Cell Seeding (HeLa) compound_treatment Compound Treatment cell_culture->compound_treatment viability_assay Cell Viability Assay (GI50 Determination) compound_treatment->viability_assay data_analysis_cellular Data Analysis viability_assay->data_analysis_cellular data_analysis_cellular->specificity_profile

Experimental workflow for assessing compound specificity.

PLK1_pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis PLK1 PLK1 PLK1->G2_M promotes PLK1->Mitosis regulates PLK1->Cytokinesis regulates FMIC FMIC FMIC->PLK1 inhibits

Simplified hypothetical signaling pathway of PLK1.

Safety Operating Guide

Proper Disposal of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. According to safety data sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Goggles or a face shieldTo prevent eye irritation from dust or splashes.[2][4]
Hand Protection Chemically resistant gloves (e.g., Natural rubber)To prevent skin irritation upon contact.[2][3]
Body Protection Laboratory coat or apronTo protect against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust, which can cause respiratory irritation.[1][2][4][5]
Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[6][7] this compound is a halogenated organic acid .[8] As such, it must be collected separately from non-halogenated organic waste and other incompatible waste streams like bases and oxidizers.[8][9] Mixing halogenated and non-halogenated waste can increase disposal costs and create hazardous chemical reactions.[10][11]

Key Segregation Practices:

  • Collect halogenated organic wastes in designated containers.[8]

  • Do not mix with non-halogenated organic solvents.[11]

  • Keep separate from acidic or alkaline waste streams.[10]

  • Ensure incompatible wastes are stored in separate containment bins.[9]

Waste Accumulation and Labeling

All waste containers must be in good condition, compatible with the chemical, and securely capped when not in use.[10][12] The use of metal safety cans for accumulating halogenated solvents is generally not recommended as they can corrode.[5]

Each waste container must be clearly labeled with a "Hazardous Waste" tag.[10] The label should include:

  • The full chemical name: "this compound"

  • The specific hazards (e.g., Irritant)[10]

  • The accumulation start date[7]

  • The name of the generating researcher or laboratory

Disposal Procedure

The recommended disposal method for this compound is through an approved waste disposal plant, typically via incineration by a licensed hazardous waste management company.[1][2][4][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][14]

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all required PPE is worn. Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Containerization: Carefully transfer the waste chemical into a designated and properly labeled hazardous waste container. Avoid overfilling the container; a general rule is to fill it to no more than three-quarters full.[10]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[10][12] This area must be away from incompatible materials and have secondary containment to prevent spills.[9]

  • Request Pickup: Once the container is full or has reached the storage time limit (typically six months for academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[6][9][14]

  • Documentation: Maintain detailed records of the waste generated, including the chemical name, quantity, and disposal date. This documentation is crucial for regulatory compliance.[7]

Spill and Emergency Procedures

In the event of a spill, contain the leak and absorb the material with an inert absorbent.[10] Place the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[10] For direct contact, flush the affected area with copious amounts of water and seek medical attention.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 5-Fluoro-1-methyl- 1H-indole-2-carboxylic acid for disposal B Wear appropriate PPE: - Goggles - Lab Coat - Chemical-resistant gloves A->B C Work in a chemical fume hood B->C D Characterize waste: Halogenated Organic Acid C->D E Select a designated, compatible, non-metallic waste container D->E F Label container with: - 'Hazardous Waste' - Chemical Name - Hazards (Irritant) - Accumulation Date E->F G Transfer waste to container F->G H Securely cap the container G->H I Store in a designated Satellite Accumulation Area (SAA) with secondary containment H->I J Is the container full or has the storage time limit been reached? I->J J->I No K Contact EHS or approved waste vendor for pickup J->K Yes L Maintain disposal records K->L M End L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of experimental work. The following procedures are based on the known hazards of the closely related compound, 5-Fluoro-1H-indole-2-carboxylic acid, and general best practices for handling halogenated organic compounds.

Hazard Summary

This compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment in a controlled environment to minimize exposure.

Quantitative Data
PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂N/A
Molecular Weight193.17 g/mol N/A
GHS Hazard StatementsH315, H319, H335[2][3]
Hazard ClassesSkin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and prevent contamination when handling this compound.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for 5-Fluoro-1H-indole-2-carboxylic acid to be fully aware of its hazards and safety precautions.[4]

  • Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed below before entering the designated handling area.

Personal Protective Equipment (PPE)
Protection TypeSpecific Recommendation
Eye Protection Chemical safety goggles are mandatory.[3][4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[5][6][7] Inspect gloves before use and change them immediately if contaminated.[5]
Body Protection A lab coat must be worn and fully buttoned.[5][6]
Respiratory Protection A dust mask (e.g., N95) should be used to prevent inhalation of dust particles.[6]
Handling Procedure
  • Weighing: When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.[5] Handle the solid material carefully to minimize dust generation.[6]

  • Preparing Solutions: To prepare solutions, slowly add the solid to the solvent to prevent splashing.[5] Keep containers covered as much as possible.[5]

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.[5]

    • Wipe down the work surface of the fume hood.[5]

    • Dispose of all contaminated waste according to the disposal plan.

    • Carefully remove PPE, avoiding cross-contamination.[5]

    • Wash hands thoroughly with soap and water after handling.[4]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Halogenated Waste: This compound is a halogenated organic compound.[8] All solid waste (contaminated gloves, bench paper, etc.) and liquid waste (solutions containing the compound) must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[8][9]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

Waste Collection and Storage
  • Containers: Use appropriate, sealed, and leak-proof containers for waste collection.[8][10] Do not overfill waste containers; they should not be filled beyond 90% capacity.[10]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8] The storage area should be cool, dry, and well-ventilated.[8]

Final Disposal
  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

  • Do Not: Do not dispose of this chemical down the drain or in the regular trash.[4][9]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_sds->prep_eng prep_ppe Don Appropriate PPE prep_eng->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution dispose_collect Collect in Labeled Halogenated Waste Container handle_weigh->dispose_collect cleanup_equip Clean Equipment handle_solution->cleanup_equip handle_solution->dispose_collect cleanup_surface Wipe Work Surface cleanup_equip->cleanup_surface cleanup_equip->dispose_collect cleanup_ppe Remove PPE cleanup_surface->cleanup_ppe cleanup_surface->dispose_collect cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_ppe->dispose_collect dispose_store Store in Designated Area dispose_collect->dispose_store dispose_ehs Contact EHS for Pickup dispose_store->dispose_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.